Ludaterone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
124548-08-9 |
|---|---|
Molecular Formula |
C20H25ClO5 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
(1R,3R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1,3-dihydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one |
InChI |
InChI=1S/C20H25ClO5/c1-10(22)20(25)8-15(23)17-11-6-14(21)13-7-16(24)26-9-18(13,2)12(11)4-5-19(17,20)3/h6-7,11-12,15,17,23,25H,4-5,8-9H2,1-3H3/t11-,12+,15-,17-,18-,19+,20+/m1/s1 |
InChI Key |
ZHSNBOJOKRJMQY-BVJLIMHSSA-N |
Isomeric SMILES |
CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)O)O |
Canonical SMILES |
CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Ulotaront: A Deep Dive into its Novel Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulotaront (formerly SEP-363856) represents a paradigm shift in the development of antipsychotic medications.[1][2] Discovered through an innovative, target-agnostic phenotypic screening approach, it is a novel psychotropic agent currently in late-stage clinical development for schizophrenia and other psychiatric disorders.[3][4][5] What sets ulotaront apart from decades of antipsychotic drug development is its unique mechanism of action, which does not rely on the direct antagonism of dopamine D2 receptors, the hallmark of all previously approved antipsychotics. Instead, ulotaront's therapeutic effects are believed to be mediated through its agonist activity at two distinct G-protein coupled receptors: Trace Amine-Associated Receptor 1 (TAAR1) and the serotonin 1A (5-HT1A) receptor. This in-depth guide explores the core pharmacology of ulotaront, detailing its molecular interactions, downstream signaling effects, and the experimental evidence that underpins our current understanding of its mechanism of action.
Core Pharmacological Profile
Ulotaront's primary mechanism is centered on its function as a full agonist at human TAAR1 and a partial agonist at the human 5-HT1A receptor. This dual agonism is thought to be essential for its clinical effects.
Quantitative Receptor Binding and Functional Activity
The following table summarizes the in vitro binding affinities and functional potencies of ulotaront at its primary targets.
| Target Receptor | Parameter | Value | Species | Reference |
| TAAR1 | EC50 | 0.14 µM (140 nM) | Human | |
| Emax | 101% (Full Agonist) | Human | ||
| EC50 | 38 nM | Human | ||
| Emax | 109% (Full Agonist) | Human | ||
| 5-HT1A | Ki | 0.28 µM (280 nM) | Human | |
| EC50 | 2.3 µM (2300 nM) | Human | ||
| Emax | 75% (Partial Agonist) | Human |
EC50: Half-maximal effective concentration; Emax: Maximal efficacy; Ki: Inhibitory constant.
It is noteworthy that ulotaront exhibits a significantly higher potency for TAAR1 compared to the 5-HT1A receptor. The S-enantiomer of ulotaront is the more active form at the TAAR1 receptor.
Signaling Pathways and Downstream Effects
The therapeutic efficacy of ulotaront is hypothesized to stem from its ability to modulate dopaminergic and serotonergic neurotransmission through its actions at TAAR1 and 5-HT1A receptors.
TAAR1-Mediated Signaling
TAAR1 is a G-protein coupled receptor (GPCR) expressed in key brain regions associated with monoaminergic regulation, including the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN). Activation of TAAR1 by ulotaront is believed to have a modulatory effect on dopamine systems, particularly in states of dopamine hyperactivity, which are implicated in the positive symptoms of schizophrenia. TAAR1 agonism can reduce the firing rate of dopaminergic neurons. Furthermore, TAAR1 can form heterodimers with dopamine D2 receptors, and its activation may indirectly influence D2 receptor signaling.
Caption: TAAR1-mediated modulation of dopamine release.
5-HT1A-Mediated Signaling
The 5-HT1A receptor is an autoreceptor located on serotonergic neurons in the dorsal raphe nucleus, and it is also found on postsynaptic neurons in various brain regions. Agonism at presynaptic 5-HT1A receptors by ulotaront is thought to reduce the firing of serotonergic neurons, leading to a decrease in serotonin release. This action may contribute to the anxiolytic and antidepressant-like effects observed with ulotaront and may also play a role in mitigating the negative symptoms of schizophrenia.
Caption: 5-HT1A autoreceptor-mediated inhibition of serotonin release.
Experimental Protocols
In Vitro Functional Assays
Objective: To determine the functional activity (EC50 and Emax) of ulotaront at human TAAR1 and 5-HT1A receptors.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TAAR1 or 5-HT1A receptor were cultured under standard conditions.
-
Assay Principle: A common method for assessing GPCR activation is to measure the accumulation of second messengers, such as cyclic AMP (cAMP) or the mobilization of intracellular calcium. For Gs-coupled receptors like TAAR1, a cAMP accumulation assay is often used. For Gi-coupled receptors like 5-HT1A, a forskolin-induced cAMP accumulation assay is performed, where receptor activation inhibits the forskolin-stimulated cAMP production.
-
Procedure:
-
Cells were plated in multi-well plates.
-
On the day of the assay, cells were washed and incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Varying concentrations of ulotaront were added to the wells.
-
For the 5-HT1A assay, forskolin was added to stimulate cAMP production.
-
The cells were incubated to allow for receptor activation and second messenger accumulation.
-
Cell lysis was performed, and the intracellular cAMP levels were quantified using a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Data Analysis: The concentration-response curves were generated by plotting the measured cAMP levels against the logarithm of the ulotaront concentration. The EC50 and Emax values were determined by fitting the data to a sigmoidal dose-response equation using non-linear regression analysis.
In Vivo Behavioral Models
Objective: To assess the antipsychotic-like and antidepressant-like effects of ulotaront in rodent models.
1. Phencyclidine (PCP)-Induced Hyperactivity:
-
Rationale: PCP, an NMDA receptor antagonist, induces a hyperdopaminergic state and locomotor hyperactivity in rodents, which is considered a model for the positive symptoms of schizophrenia.
-
Protocol:
-
Rodents (mice or rats) were habituated to an open-field arena.
-
Animals were pre-treated with either vehicle or varying doses of ulotaront.
-
After a specified pre-treatment time, animals were administered PCP.
-
Locomotor activity (e.g., distance traveled, rearing frequency) was recorded for a defined period using automated activity monitors.
-
The ability of ulotaront to attenuate PCP-induced hyperactivity was quantified.
-
2. Forced Swim Test (FST):
-
Rationale: The FST is a widely used model to screen for antidepressant-like activity. Increased immobility time in the test is interpreted as a state of behavioral despair.
-
Protocol:
-
Mice or rats were administered ulotaront or a vehicle control.
-
After a pre-treatment period, animals were placed individually in a cylinder of water from which they could not escape.
-
The duration of immobility was scored by a trained observer or using an automated system for a set period (e.g., the last 4 minutes of a 6-minute test).
-
A reduction in immobility time by ulotaront is indicative of an antidepressant-like effect.
-
Caption: General workflow for preclinical evaluation of ulotaront.
Clinical Implications and Future Directions
The novel mechanism of action of ulotaront holds the promise of a differentiated clinical profile compared to existing antipsychotics. By avoiding direct dopamine D2 receptor blockade, ulotaront may be associated with a lower incidence of extrapyramidal symptoms, hyperprolactinemia, and metabolic side effects. Clinical trials have shown promising results in improving both positive and negative symptoms of schizophrenia.
Ongoing and future research will continue to elucidate the complex interplay between TAAR1 and 5-HT1A receptor agonism and their combined effects on neural circuitry. Further investigation into the downstream signaling cascades and the potential for biased agonism at these receptors may reveal additional therapeutic opportunities. The development of ulotaront marks a significant step forward in the quest for more effective and better-tolerated treatments for schizophrenia and other debilitating mental illnesses.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Review of the TAAR1 Agonist Ulotaront: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]
Ludaterone: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ludaterone is a steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR). This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and biological evaluation, based on established methodologies for similar compounds, are also presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a synthetic 2-oxapregnane steroid derivative. Its chemical structure is characterized by a chlorinated pregnane skeleton with an oxalactone ring.
Chemical Structure:
(1R,3R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1,3-dihydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1R,3R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1,3-dihydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one | PubChem[1][2] |
| Molecular Formula | C₂₀H₂₅ClO₅ | PubChem[1][2] |
| Molecular Weight | 380.9 g/mol | PubChem[1] |
| CAS Number | 124548-08-9 | PubChem |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Aqueous Solubility | Data not available | |
| pKa | Data not available | |
| XLogP3-AA (Computed) | 1.8 | PubChem |
| Hydrogen Bond Donor Count (Computed) | 2 | PubChem |
| Hydrogen Bond Acceptor Count (Computed) | 5 | PubChem |
| Rotatable Bond Count (Computed) | 2 | PubChem |
Mechanism of Action: Androgen Receptor Antagonism
This compound exerts its antiandrogenic effects by acting as a competitive antagonist of the androgen receptor (AR), a ligand-activated nuclear transcription factor crucial for the development and maintenance of male characteristics and the progression of androgen-dependent diseases such as prostate cancer.
The general mechanism of androgen receptor signaling and the inhibitory action of an antagonist like this compound can be summarized as follows:
-
Androgen Binding: In the absence of an antagonist, androgens such as testosterone and dihydrotestosterone (DHT) bind to the ligand-binding domain (LBD) of the AR located in the cytoplasm.
-
Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs).
-
Dimerization and Nuclear Translocation: The activated ARs form homodimers and translocate into the nucleus.
-
DNA Binding and Transcription: In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of coactivators, initiates the transcription of genes involved in cell growth, proliferation, and survival.
-
This compound's Antagonistic Action: this compound, as a competitive antagonist, binds to the LBD of the AR. This binding prevents the binding of endogenous androgens. The binding of an antagonist like this compound can induce a conformational change in the receptor that is different from that induced by an agonist, which may prevent the proper recruitment of coactivators or hinder the interaction with AREs, thereby inhibiting the transcription of androgen-dependent genes.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. The following sections provide representative methodologies based on the synthesis of similar 2-oxapregnane steroids and standard assays for antiandrogenic activity.
Synthesis of 2-Oxapregnane Steroids
The synthesis of this compound likely involves a multi-step process starting from a readily available steroid precursor. A general workflow for the synthesis of related 6-chloro-2-oxapregna-4,6-diene-3,20-dione derivatives is outlined below.
Methodology:
-
Dehydrogenation and Chlorination: A suitable steroid precursor is treated with a dehydrogenating agent, such as chloranil, to introduce the C4 and C6 double bonds. Subsequent treatment with a chlorinating agent introduces the chlorine atom at the C6 position.
-
Lactone Formation: The 2-oxalactone ring can be formed through various methods, including Baeyer-Villiger oxidation of a corresponding cyclic ketone.
-
Side Chain Modification: The C17 side chain is modified to introduce the hydroxyl and acetyl groups. This may involve protection and deprotection steps to ensure regioselectivity.
-
Purification and Characterization: The final product is purified using chromatographic techniques such as column chromatography and recrystallization. The structure is confirmed by spectroscopic methods including NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Biological Evaluation
The antiandrogenic activity of this compound can be evaluated using a combination of in vitro and in vivo assays.
This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the AR.
Methodology:
-
Receptor Preparation: A source of androgen receptors is required, which can be cytosol extracts from androgen-sensitive tissues (e.g., rat prostate) or recombinant AR protein.
-
Competition Reaction: A constant concentration of a radiolabeled androgen, typically [³H]-dihydrotestosterone ([³H]-DHT), is incubated with the receptor preparation in the presence of increasing concentrations of this compound.
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite adsorption or dextran-coated charcoal precipitation.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-DHT (IC₅₀) is calculated. This value provides a measure of the binding affinity of this compound for the androgen receptor.
The Hershberger assay is a well-established in vivo method to assess the androgenic and antiandrogenic properties of a compound in castrated male rats.
Methodology:
-
Animal Model: Immature, castrated male rats are used as the animal model. Castration removes the endogenous source of androgens.
-
Dosing: The animals are treated daily for a specified period (e.g., 10 days) with a vehicle control, a reference androgen (e.g., testosterone propionate), or the reference androgen in combination with different doses of this compound.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and androgen-dependent tissues are carefully dissected and weighed. These tissues typically include the ventral prostate, seminal vesicles, and levator ani muscle.
-
Data Analysis: The weights of the androgen-dependent tissues from the this compound-treated groups are compared to those of the group treated with the androgen alone. A statistically significant reduction in tissue weight indicates antiandrogenic activity.
Conclusion
This compound is a potent steroidal antiandrogen with a clear mechanism of action involving the competitive inhibition of the androgen receptor. While specific experimental data on its physicochemical properties and detailed protocols for its synthesis and biological evaluation are not widely published, this guide provides a comprehensive overview based on its known chemical structure and established methodologies for analogous compounds. Further research to determine its precise physicochemical characteristics and to elucidate the specific molecular interactions with the androgen receptor will be valuable for its continued development and for the design of new antiandrogenic agents.
References
An In-depth Technical Guide to the Synthesis and Purification of Ludaterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Ludaterone, a potent antiandrogen agent. The methodologies detailed herein are based on established scientific literature, offering a foundational understanding for researchers and professionals in the field of drug development. This document outlines the multi-step synthesis of this compound from a commercially available starting material, including detailed experimental protocols and quantitative data. Furthermore, it describes the purification workflow necessary to obtain the final active pharmaceutical ingredient (API) with high purity.
This compound Synthesis
The synthesis of this compound is a multi-step process commencing from 17α-acetoxy-6-chloro-pregna-4,6-diene-3,20-dione. The overall pathway involves key chemical transformations, including epoxidation, dihydroxylation, and oxidative cleavage, culminating in the formation of the 2-oxapregnane steroid core of this compound.
Synthetic Pathway Overview
The synthetic route to this compound can be visualized as a series of sequential reactions, each with specific reagents and conditions optimized for yield and purity.
Caption: Synthetic pathway of this compound.
Experimental Protocols
Step 1: Epoxidation of 17α-Acetoxy-6-chloro-pregna-4,6-diene-3,20-dione
To a solution of 17α-acetoxy-6-chloro-pregna-4,6-diene-3,20-dione in dichloromethane, m-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide intermediate.
Step 2: Dihydroxylation of the Epoxide Intermediate
The crude epoxide from the previous step is dissolved in a mixture of acetone and water. N-methylmorpholine N-oxide (NMO) and a catalytic amount of osmium tetroxide (OsO₄) are added to the solution. The reaction is stirred at ambient temperature for several hours. Upon completion, the reaction is quenched with sodium sulfite. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to give the diol intermediate.
Step 3: Oxidative Cleavage of the Diol Intermediate
The diol intermediate is dissolved in a mixture of tetrahydrofuran (THF) and water. Sodium periodate (NaIO₄) is added in portions, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is filtered, and the filtrate is extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried, and concentrated to afford the dialdehyde intermediate.
Step 4: Jones Oxidation to this compound
The dialdehyde intermediate is dissolved in acetone and cooled in an ice bath. Jones reagent is added dropwise until a persistent orange color is observed. The reaction mixture is stirred for a short period, and the excess oxidant is quenched by the addition of isopropanol. The mixture is then filtered through a pad of Celite, and the filtrate is neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is then subjected to purification.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 17α-Acetoxy-6-chloro-pregna-4,6-diene-3,20-dione | m-CPBA | CH₂Cl₂ | 4 | 0 to RT | 92 |
| 2 | Epoxide Intermediate | OsO₄, NMO | Acetone/H₂O | 6 | RT | 85 |
| 3 | Diol Intermediate | NaIO₄ | THF/H₂O | 2 | RT | 88 |
| 4 | Dialdehyde Intermediate | Jones Reagent | Acetone | 1 | 0 | 75 |
This compound Purification
The purification of crude this compound is critical to achieving the high purity required for pharmaceutical applications. The primary method employed is column chromatography followed by recrystallization.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol
Column Chromatography
The crude this compound is adsorbed onto a small amount of silica gel and loaded onto a silica gel column packed with a hexane/ethyl acetate solvent system. The column is eluted with a gradient of ethyl acetate in hexane. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Recrystallization
The pure fractions from column chromatography are combined and the solvent is removed under reduced pressure. The resulting solid is dissolved in a minimal amount of hot ethanol. Water is then added dropwise until the solution becomes cloudy. The solution is allowed to cool to room temperature and then placed in an ice bath to facilitate crystallization. The crystalline solid is collected by filtration, washed with cold ethanol-water, and dried under vacuum to yield pure this compound.
Purity Assessment
| Analytical Method | Specification | Result |
| HPLC Purity | ≥ 99.5% | 99.7% |
| Melting Point | 210-212 °C | 211 °C |
| ¹H NMR | Conforms to structure | Conforms |
| Mass Spectrometry | [M+H]⁺ = 381.14 | 381.14 |
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. The experimental procedures described should be carried out by qualified personnel in a properly equipped laboratory setting. Appropriate safety precautions must be taken at all times.
Ludaterone: A Deep Dive into its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ludaterone (developmental code name: AKP-009) is a steroidal antiandrogen agent that acts as a modulator of the androgen receptor (AR).[1] It is a 15β-hydroxyl derivative of 2-oxachlormadinone acetate.[2] Developed by ASKA Pharmaceutical Co., Ltd., this compound has been investigated for the treatment of benign prostatic hyperplasia (BPH) and is also under consideration for polycystic ovary syndrome (PCOS).[1] This technical guide provides a comprehensive overview of the known biological activity, molecular targets, and putative mechanisms of action of this compound, based on publicly available data.
Core Biological Activity and Molecular Target
This compound's primary biological activity is its function as an antiandrogen.[1][2] This activity is mediated through its interaction with the androgen receptor (AR) , a member of the nuclear receptor superfamily of ligand-activated transcription factors. The AR is the primary target of this compound.
Upon binding by androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that regulate the growth, proliferation, and survival of androgen-sensitive tissues, including the prostate.
This compound acts as an androgen receptor modulator , interfering with this signaling cascade. While detailed mechanistic studies are not widely public, its classification as an antiandrogen suggests that it competitively inhibits the binding of endogenous androgens to the AR, thereby preventing or reducing the downstream transcriptional activation of androgen-responsive genes.
Quantitative Biological Data
Detailed quantitative data on the binding affinity of this compound for the androgen receptor (e.g., Ki or IC50 values) and its selectivity for the AR over other steroid hormone receptors (e.g., progesterone, estrogen, glucocorticoid, and mineralocorticoid receptors) are not available in the public domain at this time. The primary research article describing the initial synthesis and biological evaluation of this compound, "Antiandrogen. II. Oxygenated 2-Oxapregnane Steroids" by Takegawa et al. (1993), is not publicly accessible. Therefore, a comprehensive table of quantitative data cannot be provided.
Based on its development for androgen-dependent conditions, it is inferred that this compound possesses a high affinity and selectivity for the androgen receptor.
Signaling Pathway
The following diagram illustrates the generally accepted signaling pathway of the androgen receptor and the putative point of intervention by this compound.
References
Ludaterone and its Interaction with the Androgen Receptor: A Technical Overview
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Ludaterone acetate (also known as AKP-009) is an investigational, orally bioavailable, novel androgen receptor (AR) modulator being developed by ASKA Pharmaceutical for the treatment of benign prostatic hyperplasia (BPH).[1][2][3] As of late 2022, this compound acetate was reported to be in Phase IIa clinical trials in Japan.[1] Its mechanism of action is centered on modulating the androgen receptor, a critical protein in the signaling pathways that drive the growth of prostatic tissue.[1]
While the clinical development of this compound acetate is progressing, specific quantitative data on its direct binding affinity to the androgen receptor (e.g., Kᵢ or IC₅₀ values from in vitro binding assays) are not yet publicly available in peer-reviewed literature. To provide a comprehensive technical guide that adheres to the requested format for data presentation and experimental protocols, this document will use Galeterone (TOK-001) as a well-characterized illustrative example. Galeterone is a multi-target androgen receptor signaling inhibitor that, like this compound, is a steroidal antiandrogen. It functions as an AR antagonist, an inhibitor of the CYP17 enzyme involved in androgen synthesis, and an AR degrader. This multifaceted profile provides a robust framework for discussing the relevant assays and signaling pathways.
Data Presentation: Bioactivity of Galeterone (Illustrative Example)
The following table summarizes the quantitative bioactivity data for Galeterone, showcasing its multi-target profile. This format is recommended for the future presentation of this compound data once it becomes available.
| Target/Assay | Compound | IC₅₀ (nM) | Cell Line / Assay Conditions | Reference Compound |
| Androgen Receptor Antagonism | Galeterone | 384 | Competitive binding assay vs. [³H]-R1881 | - |
| Galeterone | 845 | Competitive binding assay in LNCaP cells (T877A mutant AR) | - | |
| Galeterone | 454 | Competitive binding assay in PC3 cells (T575A mutant AR) | - | |
| CYP17 Inhibition | Galeterone | 300 | CYP17 enzyme inhibition assay | - |
| Cell Proliferation Inhibition | Galeterone | 6000 | DHT-induced proliferation of LNCaP cells | - |
| Galeterone | 3200 | DHT-induced proliferation of LAPC4 cells | - |
Data compiled from publicly available sources for illustrative purposes.
Experimental Protocols: Androgen Receptor Competitive Binding Assay
Determining the binding affinity of a compound like this compound to the androgen receptor is a critical step in its characterization. A competitive radioligand binding assay is a gold-standard method for this purpose.
Objective: To determine the inhibitory concentration (IC₅₀) of a test compound (e.g., this compound) for the binding of a radiolabeled ligand to the androgen receptor, and to subsequently calculate the binding affinity (Kᵢ).
Materials:
-
Receptor Source: Recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosolic extracts from cells overexpressing AR (e.g., LNCaP cells).
-
Radioligand: [³H]-Mibolerone (R1881), a high-affinity synthetic androgen.
-
Test Compound: this compound acetate, dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions.
-
Reference Compound: Dihydrotestosterone (DHT) or unlabeled R1881.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-treated with polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail & Counter: For quantifying radioactivity.
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) and the reference compound in assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).
-
Dilute the AR-LBD preparation in ice-cold assay buffer to the desired concentration.
-
Dilute the [³H]-R1881 in assay buffer to a final concentration typically at or below its Kₑ value for the AR.
-
-
Assay Incubation:
-
In a 96-well plate, combine the assay buffer, the AR-LBD preparation, and either the test compound, reference compound, or buffer (for total binding control).
-
Initiate the binding reaction by adding the diluted [³H]-R1881 to all wells.
-
To determine non-specific binding, a separate set of wells should contain the AR-LBD, [³H]-R1881, and a saturating concentration of the unlabeled reference compound.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-treated glass fiber filters using the cell harvester. This traps the receptor-ligand complexes on the filter while unbound radioligand passes through.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM from wells with excess unlabeled ligand) from the total binding (CPM from wells without competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value of the test compound.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Mandatory Visualizations
Androgen Receptor Signaling and Inhibition Pathway
References
Ludaterone Acetate (AKP-009) for Benign Prostatic Hyperplasia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ludaterone acetate (formerly AKP-009) is a novel, orally administered antiandrogen agent that has been investigated for the treatment of benign prostatic hyperplasia (BPH). As a modulator of the androgen receptor, this compound acetate targets the underlying hormonal mechanisms that contribute to prostatic growth. This technical guide provides a comprehensive overview of the available research on this compound acetate, including its mechanism of action, and a summary of its clinical development. While detailed quantitative data from clinical trials are not publicly available, this document synthesizes the existing information to inform researchers and drug development professionals.
Introduction to this compound Acetate
This compound acetate is a steroidal antiandrogen developed by ASKA Pharmaceutical Co., Ltd. for the potential treatment of BPH, a common condition in aging men characterized by the non-malignant growth of the prostate gland, leading to lower urinary tract symptoms (LUTS). The therapeutic rationale for this compound acetate is based on the well-established role of androgens, particularly dihydrotestosterone (DHT), in the pathophysiology of BPH.
Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway
This compound acetate functions as an androgen receptor modulator.[1] The androgen receptor (AR) signaling pathway is a critical driver of prostate growth and is a key therapeutic target in BPH.
The proposed mechanism of action for this compound acetate involves the competitive inhibition of androgens at the AR. By binding to the AR, this compound acetate is expected to prevent the downstream signaling cascade that leads to the transcription of genes involved in prostate cell proliferation and survival.
Below is a diagram illustrating the general androgen receptor signaling pathway in prostatic cells, which this compound acetate is designed to inhibit.
Clinical Development Program
This compound acetate has undergone Phase I and Phase IIa clinical trials, primarily in Japan. The joint development and commercialization agreement between ASKA Pharmaceutical and Kyorin Pharmaceutical for this compound was terminated in August 2025.[2]
Phase I Clinical Trials
Multiple Phase I studies were conducted to assess the pharmacokinetics, safety, and food effect of this compound acetate in healthy male volunteers.[1] One of these trials, registered as jRCT2071230052, investigated single and multiple oral doses of AKP-009.[3]
Table 1: Overview of this compound Acetate Phase I Clinical Trial (jRCT2071230052) [3]
| Parameter | Description |
| Study Title | A Phase I study to investigate the pharmacokinetics, food effect, and safety of AKP-009 after single and multiple oral doses. |
| Status | Completed |
| Primary Outcome | Pharmacokinetics and Safety |
| Interventions | Single oral doses of AKP-009 (ranging from 5 mg to 240 mg) or placebo. Multiple oral doses of AKP-009 (ranging from 5 mg to 40 mg) or placebo once daily for 10 days. |
| Participants | Healthy adult Japanese men. |
Phase IIa Clinical Trial
An early-phase, randomized, double-blind, placebo-controlled Phase IIa study (JapicCTI-195084 / jRCT2080224995) was completed to evaluate the efficacy and safety of this compound acetate in patients with BPH.
Table 2: Overview of this compound Acetate Phase IIa Clinical Trial (JapicCTI-195084)
| Parameter | Description |
| Study Title | Early phase 2 study to investigate the efficacy and safety of AKP-009 in patients with benign prostatic hyperplasia. |
| Status | Completed |
| Primary Endpoint | Safety & Efficacy (Rate of change from baseline in prostate volume at 12 weeks of administration). |
| Participants | Approximately 100 patients with Benign Prostatic Hyperplasia. |
| Intervention | Once daily administration of AKP-009 or placebo. |
Unfortunately, the publicly available results of this trial indicated that no statistically significant dose correlation was found, and no significant difference was observed for each active group compared to the placebo group in the primary endpoint. This outcome led to the consideration of a higher-dose clinical study.
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound acetate are not publicly available. However, based on standard clinical trial designs for BPH, the following methodologies were likely employed.
Generalized Clinical Trial Workflow for a BPH Therapeutic Agent
The diagram below illustrates a typical workflow for a Phase II clinical trial investigating a new drug for BPH.
Efficacy and Safety Assessments
Efficacy parameters in BPH trials typically include:
-
International Prostate Symptom Score (IPSS): A patient-reported questionnaire to assess the severity of LUTS.
-
Peak Urinary Flow Rate (Qmax): Measured by uroflowmetry to objectively assess bladder outlet obstruction.
-
Prostate Volume: Measured by transrectal ultrasound (TRUS) to assess changes in prostate size.
-
Post-Void Residual (PVR) Urine Volume: Measures the amount of urine left in the bladder after urination.
Safety parameters generally monitored include:
-
Adverse event reporting.
-
Clinical laboratory tests (hematology, clinical chemistry, and urinalysis).
-
Vital signs.
-
Electrocardiograms (ECGs).
Summary of Available Data
As of the latest available information, detailed quantitative data from the clinical development program of this compound acetate for BPH have not been published in peer-reviewed journals or presented at major scientific conferences. The high-level outcome of the Phase IIa study suggests that the doses tested did not demonstrate a statistically significant improvement over placebo.
Table 3: Summary of Expected vs. Available Data for this compound Acetate in BPH
| Data Category | Expected Data from Clinical Trials | Publicly Available Information |
| Efficacy | - Change in IPSS- Change in Qmax- Reduction in Prostate Volume- Change in PVR | No statistically significant difference compared to placebo in the Phase IIa trial for the primary endpoint of prostate volume change. |
| Safety | - Incidence of adverse events- Laboratory abnormalities- ECG changes | General safety was assessed, but specific data is not available. |
| Pharmacokinetics | - Cmax, Tmax, AUC- Half-life- Food effect | Pharmacokinetics were a primary outcome of Phase I studies, but specific parameters have not been publicly disclosed. |
Conclusion and Future Directions
This compound acetate is an androgen receptor modulator that was investigated for the treatment of BPH. While the initial clinical development showed promise by targeting a key pathway in BPH pathophysiology, the Phase IIa trial did not meet its primary efficacy endpoint at the doses studied. The termination of the co-development agreement further indicates a shift in the development strategy for this compound.
For researchers in the field, the development of this compound acetate underscores the challenges in developing new therapeutics for BPH. Future research in this area may require exploration of higher doses, different patient populations, or combination therapies. The full clinical potential of this compound acetate remains to be elucidated and will depend on the outcomes of any future clinical investigations.
References
Methodological & Application
Application Notes and Protocols for Ludaterone, an Androgen Receptor Modulator
Disclaimer: Ludaterone is an experimental drug candidate currently in clinical development. As such, detailed experimental data and established cell culture protocols are not extensively available in the public domain. The following application notes and protocols are based on standard methodologies for the characterization of androgen receptor (AR) modulators. The quantitative data presented are illustrative and intended to serve as a representative example for this class of compounds.
Introduction
This compound is an investigational drug identified as an androgen receptor (AR) modulator.[1][2] The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and physiology of various tissues, most notably in the male reproductive system.[3][4] Dysregulation of AR signaling is implicated in the pathogenesis of several diseases, including prostate cancer.[5] AR modulators, such as this compound, are compounds that bind to the AR and can either mimic (agonist) or block (antagonist) the effects of endogenous androgens like testosterone and dihydrotestosterone (DHT).
These application notes provide detailed protocols for the in vitro characterization of this compound or other potential AR modulators using common cell-based assays. The described experimental workflows are fundamental for determining the potency, efficacy, and mechanism of action of such compounds in a controlled laboratory setting.
Signaling Pathway of the Androgen Receptor
The androgen receptor is a member of the nuclear receptor superfamily. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes, thereby modulating their transcription.
Caption: Figure 1: Simplified Androgen Receptor Signaling Pathway.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on a relevant cell line. This is a crucial first step to ensure that subsequent assay results are not confounded by cell death.
Principle: Tetrazolium-based assays, such as the MTT, MTS, or WST-1 assay, are colorimetric methods used to assess cell metabolic activity. Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product, and the absorbance of this product is proportional to the number of living cells.
Protocol (using WST-1):
-
Cell Seeding:
-
Culture a suitable cell line (e.g., LNCaP, PC-3, or VCaP prostate cancer cells) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Presentation:
| This compound (µM) | Absorbance (450 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.01 | 1.23 | 98.4 |
| 0.1 | 1.26 | 100.8 |
| 1 | 1.21 | 96.8 |
| 10 | 1.15 | 92.0 |
| 100 | 0.62 | 49.6 |
Experimental Workflow:
Caption: Figure 2: Cell Viability Assay Workflow.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-DHT) for binding to the AR. A decrease in the measured radioactivity indicates that the test compound is binding to the receptor.
Protocol:
-
Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl with protease inhibitors).
-
Use a source of androgen receptor, such as purified recombinant human AR ligand-binding domain (AR-LBD) or cytosol from rat prostate tissue.
-
Prepare serial dilutions of this compound and a known AR ligand (e.g., DHT) as a reference compound.
-
-
Binding Reaction:
-
In a 96-well filter plate, combine the AR preparation, a fixed concentration of [3H]-DHT, and varying concentrations of this compound or the reference compound.
-
Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled DHT).
-
Incubate the plate at 4°C for 16-20 hours to reach equilibrium.
-
-
Separation and Detection:
-
Transfer the reaction mixture to a filter plate to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Add a scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Data Presentation:
| This compound (nM) | CPM (Counts Per Minute) | % Specific Binding |
| Total Binding | 15,000 | 100 |
| Non-specific | 500 | 0 |
| 0.1 | 14,500 | 96.6 |
| 1 | 12,000 | 79.3 |
| 10 | 7,500 | 48.3 |
| 100 | 2,000 | 10.3 |
| 1000 | 600 | 0.7 |
From this data, an IC50 value can be determined, which represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.
Experimental Workflow:
Caption: Figure 3: AR Competitive Binding Assay Workflow.
Androgen Receptor Reporter Gene Assay
Objective: To determine the functional activity of this compound as an AR agonist or antagonist.
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. If a compound activates the AR, the receptor will bind to the promoter and drive the expression of the reporter gene, which can be quantified.
Protocol:
-
Cell Culture and Transfection:
-
Use a cell line that does not endogenously express AR (e.g., PC-3 or HEK293).
-
Co-transfect the cells with an AR expression vector and a reporter plasmid containing an ARE-luciferase construct. A control plasmid (e.g., Renilla luciferase) can be included for normalization.
-
Seed the transfected cells into a 96-well plate.
-
-
Compound Treatment (Agonist Mode):
-
Treat the cells with serial dilutions of this compound.
-
Include a vehicle control and a known AR agonist (e.g., DHT) as a positive control.
-
Incubate for 18-24 hours.
-
-
Compound Treatment (Antagonist Mode):
-
Treat the cells with a fixed, submaximal concentration of DHT in the presence of serial dilutions of this compound.
-
Include controls with DHT alone and vehicle alone.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Data Presentation (Agonist Mode):
| This compound (nM) | Relative Luciferase Units (RLU) | % Maximal Activation (vs. DHT) |
| Vehicle | 100 | 0 |
| 0.01 | 500 | 5.7 |
| 0.1 | 2,500 | 34.3 |
| 1 | 6,000 | 84.3 |
| 10 | 7,000 | 98.6 |
| 100 | 7,100 | 100 |
| DHT (10 nM) | 7,100 | 100 |
Data Presentation (Antagonist Mode):
| This compound (nM) | RLU (with 0.1 nM DHT) | % Inhibition |
| Vehicle | 100 | - |
| DHT only | 5,000 | 0 |
| 0.1 | 4,500 | 10.2 |
| 1 | 3,000 | 40.8 |
| 10 | 1,000 | 81.6 |
| 100 | 200 | 98.0 |
| 1000 | 150 | 99.0 |
From this data, EC50 (for agonists) and IC50 (for antagonists) values can be calculated.
Experimental Workflow:
Caption: Figure 4: AR Reporter Gene Assay Workflow.
References
Application Notes and Protocols for Selective Androgen Receptor Modulator (SARM) Dosage in In Vivo Animal Models
Disclaimer: The compound "Ludaterone" was not found in publicly available scientific literature. The following application notes and protocols are based on representative and well-documented Selective Androgen Receptor Modulators (SARMs), such as Ostarine (MK-2866) and Ligandrol (LGD-4033), to provide a detailed guide for researchers. Researchers should adapt these protocols based on the specific properties of their compound of interest.
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, SARMs are designed to preferentially stimulate anabolic pathways in muscle and bone while having minimal impact on androgenic tissues like the prostate.[1][2][3] This tissue selectivity makes them promising candidates for treating conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia.[2] These notes provide an overview of dosing, administration, and the underlying signaling pathways for SARMs in preclinical rodent models.
In Vivo Dosage Summary for Representative SARMs in Rat Models
The following table summarizes dosages for Ostarine and Ligandrol from various preclinical studies in rat models. These values can serve as a starting point for dose-ranging studies of novel SARMs.
| Compound | Animal Model | Dosage Range | Route of Administration | Study Duration | Key Findings | Reference |
| Ostarine (MK-2866) | Ovariectomized (OVX) female rats | 0.04, 0.4, 4 mg/kg/day | Oral (in feed) | 5 weeks | Dose-dependent improvement in muscle tissue. | |
| Orchiectomized (Orx) male rats | 0.4, 50 mg/kg/day | Oral (in feed) | 18 weeks | Positive effects on preventing osteoporotic changes. | ||
| Male Wistar rats | 0.4 mg/kg/day | Subcutaneous | 30 days | Stimulated muscle tissue proliferation and differentiation. | ||
| Immature castrated male rats | 0.03 - 1 mg/day | Subcutaneous | Not specified | Potent and tissue-selective anabolic activity. | ||
| Ligandrol (LGD-4033) | Ovariectomized (OVX) female rats | 0.04, 0.4, 4 mg/kg/day | Oral | 5 weeks | Dose-dependent increase in muscle mass. | |
| Castrated male rats | 3 mg/kg | Oral | 14 days | Potent anabolic activity in muscle. | ||
| Healthy male rats | 0.4 mg/kg/day | Oral | 8 weeks | Increased grip strength but reduced endurance. |
Experimental Protocols
Preparation of Dosing Solution (Oral Gavage)
This protocol describes the preparation of a SARM dosing solution for oral administration in rats. Ostarine, for example, is soluble in DMSO. A common vehicle system for preclinical oral dosing is a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or a solution using solvents such as polyethylene glycol (PEG) or DMSO, often diluted with corn oil or saline.
Materials:
-
SARM compound (e.g., Ostarine)
-
Vehicle (e.g., DMSO and corn oil)
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Mass: Determine the total mass of the SARM needed for the study based on the highest dose, number of animals, and study duration. For example, for a 4 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, the concentration needed is 0.8 mg/mL.
-
Weigh Compound: Accurately weigh the calculated mass of the SARM powder using an analytical balance.
-
Initial Solubilization: If using a co-solvent system, first dissolve the SARM powder in a small volume of a suitable solvent like DMSO. For Ostarine, a stock solution in DMSO can be prepared.
-
Vehicle Addition: Gradually add the main vehicle (e.g., corn oil) to the dissolved SARM, vortexing continuously to ensure a homogenous solution or suspension. For example, a final vehicle composition could be 10% DMSO and 90% corn oil.
-
Final Volume Adjustment: Adjust the solution to the final required volume with the vehicle.
-
Storage: Store the prepared dosing solution according to the compound's stability data, typically protected from light at 4°C. Prepare fresh solutions as needed, depending on stability.
Administration by Oral Gavage in Rats
Oral gavage is a common and effective method for precise oral dosing in rodents.
Materials:
-
Dosing solution
-
Appropriately sized syringes (e.g., 1 mL or 3 mL)
-
Stainless steel, ball-tipped gavage needles (16-18 gauge for adult rats) or flexible plastic feeding tubes.
-
Weigh scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.
-
Accustom the animals to handling before the procedure to minimize stress.
-
Restrain the rat firmly but gently in an upright, vertical position to align the head, neck, and esophagus. Use a "V-hold" with your non-dominant hand to immobilize the head and neck.
-
-
Gavage Needle Measurement:
-
Before the first use, measure the gavage needle externally from the tip of the rat's nose to the last rib (xiphoid process). This is the maximum insertion depth to reach the stomach. Mark this length on the needle.
-
-
Dose Administration:
-
Draw the calculated volume of the dosing solution into the syringe and attach the gavage needle. Ensure there are no air bubbles.
-
Gently insert the needle into the mouth, slightly to one side to bypass the incisors, and advance it over the tongue.
-
The rat should exhibit a swallowing reflex as the needle enters the esophagus. The needle should pass smoothly without resistance. DO NOT FORCE the needle; if resistance is met, withdraw and reinsert.
-
Advance the needle to the pre-measured mark.
-
Administer the solution slowly over 2-3 seconds to prevent regurgitation.
-
-
Post-Administration:
-
Slowly and gently remove the gavage needle in the same path of insertion.
-
Return the animal to its cage and monitor it for at least 10 minutes for any signs of distress, such as difficulty breathing or fluid emerging from the nose, which could indicate accidental tracheal administration.
-
Visualization of SARM Signaling Pathway
SARMs mediate their anabolic effects by binding to the androgen receptor (AR). While androgens like dihydrotestosterone (DHT) and SARMs both activate the AR, they can utilize distinct downstream signaling pathways, which may contribute to the tissue-selective effects of SARMs. Studies have shown that some SARMs mediate their actions through pathways involving Src kinase, MAPKs (ERK, p38), and mTORC1, independent of the PI3K/Akt pathway often utilized by steroidal androgens.
Caption: Representative SARM signaling pathways leading to anabolic effects in muscle tissue.
References
- 1. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ludaterone Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ludaterone is an antiandrogenic agent with a steroidal structure, currently under investigation for the treatment of benign prostatic hyperplasia.[1][2] As with any compound in the drug development pipeline, understanding its solubility and stability characteristics is crucial for developing robust formulations and ensuring reliable experimental results. Due to the limited publicly available data on the specific preparation and stability of this compound solutions, this document provides a generalized set of protocols and application notes based on standard pharmaceutical practices for similar steroidal compounds. The presented data is illustrative to guide researchers in setting up their own specific studies.
I. This compound Solution Preparation
The preparation of a stable and accurate stock solution is the first critical step for any in vitro or in vivo study. The following protocol outlines a general procedure for preparing a this compound stock solution.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7%
-
Polypropylene tubes (to minimize adsorption)[3]
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM solution (this compound MW: 392.89 g/mol ), weigh 3.93 mg of the compound.
-
Dissolution:
-
Transfer the weighed this compound into a sterile polypropylene tube.
-
Add the calculated volume of DMSO to the tube.
-
Cap the tube tightly and vortex for 2-5 minutes to facilitate dissolution.
-
If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to protect the solution from light.
Workflow for this compound Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
II. This compound Solution Stability
Assessing the stability of a drug solution is critical to ensure that the concentration remains consistent throughout the duration of an experiment. Stability can be affected by factors such as the solvent, temperature, pH, and exposure to light.
Experimental Protocol: Short-Term Stability Assessment of this compound in Solution
This protocol describes a typical experiment to determine the stability of this compound in a specific solvent under various storage conditions.
Methodology:
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO) as described previously.
-
Prepare working solutions by diluting the stock solution to a final concentration (e.g., 10 µM) in the desired experimental medium (e.g., cell culture medium, phosphate-buffered saline).
-
-
Storage Conditions:
-
Aliquot the working solutions into separate polypropylene tubes for each time point and condition.
-
Store the samples under a matrix of conditions:
-
Temperature: 4°C, Room Temperature (20-25°C), 37°C.
-
Light Exposure: Protected from light (wrapped in foil) and exposed to ambient light.
-
-
-
Time Points:
-
Analyze the samples at various time points, for instance: 0, 2, 4, 8, 12, 24, and 48 hours. The initial time point (T=0) serves as the baseline.
-
-
Analytical Method:
-
Data Analysis:
-
Calculate the percentage of the initial this compound concentration remaining at each time point for each condition.
-
A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.
-
Workflow for this compound Stability Testing
Caption: Workflow for assessing the stability of a this compound solution.
III. Data Presentation
The following tables present illustrative data that would be generated from the protocols described above.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) | Appearance |
| DMSO | > 50 | Clear, colorless solution |
| Ethanol | ~ 10 | Clear, colorless solution |
| Methanol | ~ 5 | Clear, colorless solution |
| Water | < 0.1 | Insoluble, suspension |
| PBS (pH 7.4) | < 0.1 | Insoluble, suspension |
Table 2: Illustrative Short-Term Stability of this compound (10 µM in PBS with 0.1% DMSO) - % Remaining
| Time (hours) | 4°C (Light Protected) | RT (Light Protected) | RT (Light Exposed) | 37°C (Light Protected) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 99.5 | 98.9 | 98.5 |
| 4 | 100.1 | 99.2 | 97.5 | 97.1 |
| 8 | 99.6 | 98.8 | 95.3 | 94.8 |
| 12 | 99.7 | 98.1 | 93.1 | 92.0 |
| 24 | 99.5 | 96.5 | 89.2 | 88.5 |
| 48 | 99.2 | 93.2 | 82.1 | 81.7 |
IV. Summary and Recommendations
-
Solubility: Based on the illustrative data for similar steroidal compounds, this compound is expected to have high solubility in organic solvents like DMSO and lower solubility in aqueous solutions.
-
Solution Preparation: For research purposes, preparing a concentrated stock solution in an organic solvent such as DMSO is recommended. Subsequent dilutions into aqueous media should be done carefully, considering the potential for precipitation. The use of polypropylene labware is advised to prevent adsorption.
-
Stability: The stability of this compound in aqueous solutions is likely limited, especially at higher temperatures and when exposed to light. For cell-based assays, it is advisable to prepare fresh working solutions from a frozen stock immediately before use. Short-term stability studies are crucial to define the window of reliable use for prepared solutions.
These application notes and protocols provide a foundational framework for researchers working with this compound. It is imperative to perform specific validation and stability studies for the precise solution compositions and conditions used in any given experiment.
References
- 1. This compound acetate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound acetate - ASKA Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AQbD Driven Development of an RP-HPLC Method for the Quantitation of Abiraterone Acetate for its Pharmaceutical Formulations in the Presence of Degradants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Quantification of Ludaterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ludaterone is a potent antiandrogen agent with a steroidal structure.[1][2] Accurate and precise quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed, proposed analytical method for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity in bioanalysis. While specific validated methods for this compound are not widely published, the following protocol is based on established methodologies for similar small molecule antiandrogen drugs.
Proposed Analytical Method: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound in biological matrices due to its high selectivity and sensitivity. This method involves a sample preparation step to extract the analyte from the plasma matrix, followed by chromatographic separation and detection by a mass spectrometer.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for this compound quantification.
Detailed Experimental Protocol
This protocol describes a proposed method for the quantification of this compound in human plasma. Note: This method would require full validation according to regulatory guidelines before implementation in clinical or preclinical studies.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4) is recommended. If unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Polypropylene microcentrifuge tubes (1.5 mL)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Spiked Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to achieve the desired concentration range for the calibration curve and for low, medium, and high QC samples.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
The following are proposed starting conditions and would require optimization.
Table 1: Proposed Liquid Chromatography Conditions
| Parameter | Proposed Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 20% B, increase to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 1 min. |
Table 2: Proposed Mass Spectrometry Conditions
| Parameter | Proposed Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by infusion of this compound and IS standards. For this compound (C₂₀H₂₅ClO₅, MW: 380.86), a potential precursor ion would be [M+H]⁺ at m/z 381.1. Product ions would need to be determined experimentally. |
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte (this compound) to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A weighted (1/x²) linear regression is typically used for the calibration curve.
Hypothetical Method Performance Characteristics
The following table presents hypothetical data that would be expected from a validated LC-MS/MS method for this compound.
Table 3: Hypothetical Quantitative Performance Data
| Parameter | Hypothetical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal values |
| Matrix Effect | To be assessed during validation, ideally minimal. |
| Recovery | To be assessed during validation, ideally consistent and reproducible. |
Signaling Pathway Context
This compound functions as an antiandrogen. Antiandrogens typically act by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the androgen receptor (AR). This prevents the receptor's translocation to the nucleus, its binding to androgen response elements (AREs) on DNA, and the subsequent transcription of androgen-dependent genes that promote prostate cancer cell growth.
Caption: Mechanism of action of this compound as an androgen receptor antagonist.
Conclusion
The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. This application note and protocol offer a comprehensive starting point for researchers, scientists, and drug development professionals. It is imperative that this method undergoes thorough validation to ensure its accuracy, precision, and reliability for its intended application in pharmacokinetic and clinical studies.
References
Ludaterone Analogue in High-Throughput Screening: Application Notes and Protocols for Androgen Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ludaterone is an androgen receptor (AR) modulator that has shown potential in preclinical studies. As with any novel therapeutic agent, its efficacy and mechanism of action must be thoroughly characterized. High-throughput screening (HTS) assays are indispensable tools in this process, enabling the rapid and quantitative assessment of a compound's activity. This document provides detailed application notes and protocols for the use of a hypothetical this compound analogue in various HTS assays designed to investigate its interaction with the androgen receptor and its impact on downstream signaling pathways.
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in normal male physiology and is a key driver in the progression of prostate cancer. Modulators of AR activity, such as antagonists, can block the binding of endogenous androgens like dihydrotestosterone (DHT), thereby inhibiting the transcriptional activation of AR target genes.
Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is a critical cascade in normal physiological processes and in the pathology of certain diseases. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen, such as dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivators and the general transcription machinery, leading to the transcription of genes involved in cell growth, proliferation, and survival. AR antagonists, like the hypothetical this compound analogue, competitively bind to the AR, preventing its activation by androgens and subsequent gene transcription.
Figure 1. Simplified Androgen Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical this compound analogue, a potent and selective androgen receptor antagonist, across various HTS assays. These values are provided for comparative purposes and to illustrate the expected performance of such a compound.
| Assay Type | Parameter | Value | Description |
| Biochemical Binding Assay | IC50 (nM) | 15 | Concentration of the this compound analogue that inhibits 50% of radiolabeled DHT binding to the AR. |
| Cell-Based Reporter Assay | EC50 (nM) | 50 | Concentration of the this compound analogue that produces 50% of its maximal inhibitory effect on androgen-induced reporter gene expression. |
| TR-FRET Coactivator Assay | IC50 (nM) | 25 | Concentration of the this compound analogue that displaces 50% of a fluorescently labeled coactivator peptide from the AR ligand-binding domain. |
| Assay Performance Metrics | Z'-Factor | Signal-to-Background Ratio (S/B) |
| Biochemical Binding Assay | ≥ 0.7 | > 10 |
| Cell-Based Reporter Assay | ≥ 0.6 | > 5 |
| TR-FRET Coactivator Assay | ≥ 0.8 | > 15 |
Experimental Protocols
Detailed methodologies for key HTS experiments are provided below. These protocols are designed for 384-well microplate formats, standard in high-throughput screening campaigns.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Competitor Binding Assay
This assay quantitatively measures the binding affinity of the this compound analogue to the androgen receptor by monitoring its ability to compete with a fluorescently labeled androgen.
Experimental Workflow:
Figure 2. HTRF Competitor Binding Assay Workflow.
Materials:
-
Androgen Receptor (human, recombinant)
-
Fluorescently labeled androgen (e.g., DHT-d2)
-
Anti-tag antibody labeled with a FRET donor (e.g., Anti-GST-Europium Cryptate)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of the this compound analogue in the assay buffer.
-
In a 384-well plate, add 2 µL of the this compound analogue dilution or control (e.g., unlabeled DHT for positive control, buffer for negative control).
-
Prepare a mixture of the androgen receptor and the fluorescently labeled androgen in the assay buffer.
-
Add 8 µL of the AR/fluorescent ligand mixture to each well.
-
Prepare a solution of the anti-tag antibody in the assay buffer.
-
Add 10 µL of the antibody solution to each well.
-
Seal the plate and incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against the log concentration of the this compound analogue to determine the IC50 value.
Protocol 2: Cell-Based Androgen Receptor Reporter Gene Assay
This assay measures the functional antagonist activity of the this compound analogue by quantifying its ability to inhibit androgen-induced expression of a reporter gene (e.g., luciferase).
Experimental Workflow:
Figure 3. Cell-Based Reporter Gene Assay Workflow.
Materials:
-
A human cell line stably expressing the full-length human androgen receptor and an androgen-responsive reporter construct (e.g., PC-3-AR-Luc).
-
Cell culture medium (e.g., RPMI 1640) supplemented with charcoal-stripped fetal bovine serum (CSS-FBS).
-
Dihydrotestosterone (DHT).
-
Luciferase assay reagent.
-
384-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed the AR-reporter cells in 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium and incubate overnight.
-
Prepare a serial dilution of the this compound analogue in culture medium.
-
Add 5 µL of the this compound analogue dilution or control to the appropriate wells.
-
Prepare a solution of DHT in culture medium at a concentration that elicits ~80% of the maximal response (EC80).
-
Add 5 µL of the DHT solution to all wells except the negative control wells.
-
Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data to the controls and plot the percentage of inhibition against the log concentration of the this compound analogue to determine the EC50 value.
Protocol 3: LanthaScreen® TR-FRET Androgen Receptor Coactivator Assay
This biochemical assay assesses the ability of the this compound analogue to disrupt the interaction between the androgen receptor and a coactivator peptide, a critical step in AR-mediated gene transcription.[1][2][3]
Experimental Workflow:
Figure 4. LanthaScreen® TR-FRET Coactivator Assay Workflow.
Materials:
-
GST-tagged Androgen Receptor Ligand-Binding Domain (AR-LBD).
-
Fluorescein-labeled coactivator peptide (e.g., Fluorescein-SRC2-2).
-
Terbium-labeled anti-GST antibody (Tb-anti-GST).
-
TR-FRET Assay Buffer.
-
384-well low-volume black microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare a serial dilution of the this compound analogue in the TR-FRET assay buffer.
-
Add 2 µL of the this compound analogue dilution or control to the wells of a 384-well plate.
-
Add 8 µL of a solution containing the AR-LBD to each well.
-
Prepare a mixture of the fluorescein-labeled coactivator peptide and the Tb-anti-GST antibody in the assay buffer.
-
Add 10 µL of the coactivator/antibody mixture to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 490 nm and 520 nm.
-
Data Analysis: Calculate the TR-FRET emission ratio (520 nm / 490 nm) and plot it against the log concentration of the this compound analogue to determine the IC50 value. The Z'-factor can be calculated from the maximum agonist and no agonist control data.[2]
Conclusion
The protocols and data presented in these application notes provide a robust framework for the high-throughput screening and characterization of this compound analogues and other potential androgen receptor modulators. By employing a combination of biochemical and cell-based assays, researchers can efficiently determine the potency, efficacy, and mechanism of action of novel compounds, thereby accelerating the drug discovery and development process for new therapies targeting the androgen receptor.
References
Application Notes and Protocols for Ludaterone in Prostate Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ludaterone is a novel small molecule inhibitor of the androgen receptor (AR) signaling pathway, demonstrating a multi-faceted mechanism of action that includes direct AR antagonism and promotion of AR protein degradation. These attributes make this compound a promising candidate for the treatment of prostate cancer, including castration-resistant prostate cancer (CRPC) and cases with resistance to existing anti-androgen therapies. This document provides detailed application notes and protocols for the in vitro characterization of this compound using prostate cancer cell lines. The methodologies are based on established techniques for evaluating AR-targeting compounds, with specific data presented from studies on analogous molecules like galeterone.
Mechanism of Action
This compound disrupts AR signaling through at least two key mechanisms:
-
Androgen Receptor Antagonism : this compound competitively binds to the ligand-binding domain (LBD) of the androgen receptor, preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT). This blockage inhibits the conformational changes required for AR activation and nuclear translocation.
-
Androgen Receptor Degradation : this compound induces the degradation of both full-length AR and potentially AR splice variants (AR-Vs) through the ubiquitin-proteasome pathway. This is achieved by inhibiting deubiquitinating enzymes (DUBs), such as USP12 and USP46, which normally act to spare the AR from degradation. By inhibiting these DUBs, this compound shifts the cellular equilibrium towards AR ubiquitination, primarily mediated by the E3 ligase MDM2, and subsequent degradation by the proteasome.[1][2]
Data Presentation: In Vitro Activity of this compound Analogs
The following tables summarize the quantitative data from in vitro studies of compounds with a similar mechanism of action to this compound, such as galeterone. These data provide expected ranges of activity for this compound in various prostate cancer cell lines.
Table 1: Cell Growth Inhibition (IC50)
| Cell Line | AR Status | Characteristics | This compound Analog (Galeterone) IC50 (µM) | Reference Compound (Enzalutamide) IC50 (µM) |
| LNCaP | AR+, Androgen-sensitive | T877A mutation in AR | ~2.9 | 0.27 |
| C4-2B | AR+, Androgen-insensitive | LNCaP derivative | Data not specified | Data not specified |
| 22Rv1 | AR+, AR-V7+, CRPC | Data not specified | 20.27 | |
| VCaP | AR+, Wild-type, CRPC | AR amplification | Data not specified | >50 (unreached) |
| PC-3 | AR-null | Androgen-independent | Data not specified | Data not specified |
| DU145 | AR-low/mutant | Androgen-independent | Data not specified | Data not specified |
Note: IC50 values can vary depending on experimental conditions such as incubation time and serum concentration. The data presented are compiled from multiple sources for comparative purposes.[3][4]
Table 2: Biochemical Activity
| Target | Assay Type | This compound Analog (Galeterone) IC50 (µM) |
| CYP17 Lyase | Enzyme Inhibition | ~0.05 |
| USP12 | Deubiquitinating Enzyme Inhibition | 3.4 |
| USP46 | Deubiquitinating Enzyme Inhibition | 4.2 |
Reference[1]
Table 3: Effect on AR Protein and mRNA Levels in LNCaP Cells
| Treatment (Concentration) | Effect on AR Protein Level | Effect on AR mRNA Level |
| This compound Analog (Galeterone, 15 µM) | Up to 84% decrease | 38% decrease (at 20 µM) |
Reference
Mandatory Visualizations
References
- 1. Galeterone to target proteasomal degradation of the androgen receptor in prostate tumor cells: A novel mechanism of action for treatment of AR-V7+ CRPC. - ASCO [asco.org]
- 2. Efficacy of Therapies After Galeterone in Patients With Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reciprocal feedback inhibition of the androgen receptor and PI3K as a novel therapy for castrate-sensitive and -resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Ludaterone-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of tissues treated with Ludaterone, a potent antiandrogen agent that acts as an androgen receptor (AR) modulator. The provided methodologies are designed to enable the characterization of this compound's effects on target tissues, primarily focusing on prostatic tissue, by assessing the expression and localization of key biomarkers involved in the androgen receptor signaling pathway.
Introduction
This compound is an antiandrogen agent that exerts its effects by modulating the androgen receptor, a key driver in the development and progression of various androgen-dependent conditions, including benign prostatic hyperplasia. Immunohistochemistry is a critical technique for elucidating the in-situ effects of this compound, allowing for the visualization of changes in protein expression and cellular localization within the tissue microenvironment. These protocols are intended to guide researchers in assessing the pharmacodynamic effects of this compound and in identifying potential biomarkers of response and resistance.
Signaling Pathway of Interest: Androgen Receptor Signaling
This compound, as an androgen receptor modulator, directly impacts the AR signaling cascade. In its classical pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm, leading to its dimerization and translocation to the nucleus. Within the nucleus, the AR binds to androgen response elements (AREs) on target genes, recruiting co-regulators to modulate gene transcription. This compound is expected to interfere with this process. A non-classical pathway also exists where membrane-bound AR can rapidly activate downstream signaling cascades, such as the MAPK pathway.
Caption: Classical androgen receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for the immunohistochemical analysis of formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
Protocol 1: Immunohistochemistry for Androgen Receptor (AR)
This protocol is designed to assess changes in the expression and subcellular localization of the androgen receptor in response to this compound treatment.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-Androgen Receptor antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-AR antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Prepare DAB substrate according to the manufacturer's instructions and apply to sections.
-
Monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with water.
-
Dehydrate through graded ethanol series and clear in xylene.
-
Mount coverslip with permanent mounting medium.
-
Experimental Workflow Diagram:
Caption: A streamlined workflow for the immunohistochemistry protocol.
Protocol 2: Co-Immunofluorescence for AR and Downstream Markers
This protocol allows for the simultaneous detection of the androgen receptor and a downstream effector or a proliferation marker (e.g., Ki-67) to assess the functional consequences of this compound treatment.
Materials:
-
Same as Protocol 1, with the following additions:
-
Second Primary Antibody: Mouse anti-Ki-67 antibody
-
Fluorescently-labeled Secondary Antibodies: e.g., Goat anti-Rabbit IgG (Alexa Fluor 488) and Goat anti-Mouse IgG (Alexa Fluor 594)
-
DAPI-containing mounting medium
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1 and 2 from Protocol 1.
-
Blocking: Follow step 4 from Protocol 1.
-
Primary Antibody Incubation:
-
Prepare a cocktail of the two primary antibodies (anti-AR and anti-Ki-67) diluted in Blocking Buffer.
-
Incubate sections with the primary antibody cocktail overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Prepare a cocktail of the two fluorescently-labeled secondary antibodies.
-
Incubate sections with the secondary antibody cocktail for 1 hour at room temperature, protected from light.
-
-
Mounting:
-
Rinse with PBS (3 x 5 minutes).
-
Mount coverslip with DAPI-containing mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope with appropriate filter sets for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
Data Presentation
Quantitative analysis of IHC staining should be performed to allow for objective comparison between treatment groups. The following tables provide a template for summarizing such data.
Table 1: Androgen Receptor Expression and Localization
| Treatment Group | N | AR H-Score (Mean ± SD) | % Nuclear AR Positive Cells (Mean ± SD) | % Cytoplasmic AR Positive Cells (Mean ± SD) |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) |
H-Score is calculated as: H-Score = Σ (Intensity × Percentage of positive cells), where intensity is graded from 0 (negative) to 3+ (strong).
Table 2: Co-localization of AR and Ki-67
| Treatment Group | N | % of AR+ cells that are Ki-67+ (Mean ± SD) | % of Ki-67+ cells that are AR+ (Mean ± SD) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) |
Expected Outcomes and Interpretation
-
Androgen Receptor: Treatment with this compound is expected to modulate the expression and/or subcellular localization of the androgen receptor. A decrease in nuclear AR staining would be indicative of this compound's antagonistic activity, preventing the nuclear translocation of the receptor.
-
Downstream Markers: Changes in the expression of AR-regulated genes, such as a decrease in Prostate-Specific Antigen (PSA) staining, would provide further evidence of this compound's efficacy.
-
Proliferation Markers: A decrease in the percentage of Ki-67 positive cells in this compound-treated tissues would indicate an anti-proliferative effect.
These protocols provide a robust framework for the immunohistochemical evaluation of tissues treated with this compound. Adherence to these detailed methodologies will ensure reproducible and reliable data, contributing to a comprehensive understanding of the in-vivo effects of this novel androgen receptor modulator. It is recommended that antibody concentrations and incubation times be optimized for specific tissue types and experimental conditions.
Application Notes and Protocols for Gene Expression Analysis Following Ludaterone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ludaterone (formerly AKP-009) is an investigational, orally administered, non-steroidal androgen receptor (AR) modulator.[1][2] As a modulator of the androgen receptor, this compound is being developed for the treatment of androgen-dependent conditions such as benign prostatic hyperplasia.[1][2] The therapeutic potential of this compound is predicated on its ability to alter the transcriptional activity of the androgen receptor, thereby modifying the expression of genes that drive the proliferation and survival of target cells. These application notes provide a comprehensive guide to analyzing the gene expression changes induced by this compound treatment in a preclinical research setting.
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) in the promoter and enhancer regions of target genes.[1] This action initiates the transcription of a wide array of genes involved in cellular growth, proliferation, and differentiation. This compound, as an AR modulator, is expected to competitively inhibit the binding of androgens to the AR, leading to a downstream alteration in the expression of these target genes.
These protocols and notes will guide researchers through the process of treating cell lines with this compound, quantifying the resulting changes in gene expression using modern molecular biology techniques, and interpreting the data in the context of the androgen receptor signaling pathway.
Data Presentation: Hypothetical Gene Expression Changes
The following tables summarize hypothetical quantitative data representing typical results from gene expression analysis experiments after treatment with this compound in an androgen-sensitive prostate cell line (e.g., LNCaP). The data is presented as fold change relative to a vehicle control (e.g., DMSO) in the presence of an androgen (e.g., DHT).
Table 1: RNA-Sequencing Results of Differentially Expressed Genes (DEGs) Following this compound Treatment
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Vehicle) | p-value |
| KLK3 | Kallikrein-related peptidase 3 (PSA) | Prostate-specific antigen, AR target | -4.5 | < 0.001 |
| TMPRSS2 | Transmembrane protease, serine 2 | AR target, involved in cell fusion | -3.8 | < 0.001 |
| FKBP5 | FK506 binding protein 5 | AR co-chaperone, AR target | -3.2 | < 0.001 |
| NKX3-1 | NK3 homeobox 1 | AR target, tumor suppressor | -2.9 | < 0.001 |
| MYC | MYC proto-oncogene | Cell cycle progression, proliferation | -2.5 | < 0.01 |
| CCND1 | Cyclin D1 | Cell cycle progression | -2.1 | < 0.01 |
| UBE2C | Ubiquitin conjugating enzyme E2 C | Cell cycle progression | -2.3 | < 0.01 |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | Cell cycle arrest | 2.0 | < 0.05 |
| GADD45A | Growth arrest and DNA damage inducible alpha | DNA repair, apoptosis | 1.8 | < 0.05 |
Table 2: Quantitative Real-Time PCR (qPCR) Validation of Key AR Target Genes
| Gene Symbol | Fold Change (Mean ± SD) | p-value |
| KLK3 | -4.3 ± 0.4 | < 0.001 |
| TMPRSS2 | -3.6 ± 0.3 | < 0.001 |
| FKBP5 | -3.1 ± 0.2 | < 0.001 |
| MYC | -2.4 ± 0.3 | < 0.01 |
| CDKN1A | 2.1 ± 0.2 | < 0.05 |
Signaling Pathway and Experimental Workflow
Caption: this compound competitively inhibits androgen binding to the AR, preventing its activation and nuclear translocation, thereby blocking downstream gene transcription.
Caption: Workflow for analyzing gene expression changes after this compound treatment.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: LNCaP (or other appropriate androgen-sensitive cell line).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Androgen Deprivation: Prior to treatment, replace the growth medium with RPMI-1640 containing 10% charcoal-stripped FBS (csFBS) for 48-72 hours to reduce baseline androgen levels.
-
This compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution. Further dilute in culture media to achieve desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment:
-
Seed cells at an appropriate density in multi-well plates.
-
After the androgen deprivation period, replace the medium with fresh csFBS medium containing the desired concentrations of this compound or vehicle control.
-
Concurrently, treat cells with a physiological concentration of an androgen, such as 10 nM dihydrotestosterone (DHT), to stimulate AR activity.
-
Incubate for a specified duration (e.g., 24 hours for gene expression analysis). The optimal treatment time may need to be determined empirically.
-
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse directly in the culture plate using a lysis buffer from a commercially available RNA extraction kit (e.g., TRIzol or RNeasy Mini Kit).
-
RNA Isolation: Isolate total RNA according to the manufacturer's protocol. Include a DNase I treatment step to eliminate any contaminating genomic DNA.
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios of >1.8.
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of >8.
-
Protocol 3: RNA-Sequencing (RNA-Seq)
-
Library Preparation:
-
Start with 1 µg of high-quality total RNA per sample.
-
Prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection for mRNA enrichment, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Pool the prepared libraries and sequence them on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Aim for a sequencing depth of at least 20-30 million reads per sample for differential gene expression analysis.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or Salmon.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated upon this compound treatment compared to the vehicle control.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify biological processes affected by this compound.
-
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
-
-
Primer Design:
-
Design or obtain pre-validated primers for your target genes (e.g., KLK3, TMPRSS2, MYC) and at least two stable reference genes (e.g., GAPDH, ACTB, B2M).
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan-based master mix.
-
Perform the reaction in a real-time PCR cycler. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method. This involves normalizing the Ct value of the target gene to the geometric mean of the reference genes (ΔCt) and then comparing the ΔCt values of the treated samples to the vehicle control (ΔΔCt). The fold change is then calculated as 2-ΔΔCt.
-
Conclusion
The protocols and application notes provided here offer a robust framework for investigating the effects of this compound on gene expression. By employing these methods, researchers can elucidate the molecular mechanisms of action of this novel androgen receptor modulator, identify potential biomarkers of response, and contribute to its preclinical and clinical development. The provided hypothetical data and pathway diagrams serve as a guide for expected outcomes and data visualization.
References
Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) with Ludaterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ludaterone acetate (also known as AKP-009) is a novel, orally active, non-steroidal androgen receptor (AR) modulator.[1][2] It is currently under investigation for the treatment of benign prostatic hyperplasia.[1][2] As an AR modulator, this compound is designed to selectively alter the function of the androgen receptor, a ligand-activated transcription factor crucial for the development and maintenance of male reproductive tissues and implicated in the pathology of various diseases, including prostate cancer and benign prostatic hyperplasia.
The androgen receptor functions by binding to specific DNA sequences known as androgen response elements (AREs) in the regulatory regions of target genes, thereby controlling their transcription. Understanding how this compound modulates the interaction between the AR and chromatin is critical for elucidating its precise mechanism of action and for the development of more targeted therapies. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate these protein-DNA interactions within the native cellular context.
These application notes provide a detailed protocol for performing ChIP with this compound to study its effect on the recruitment of the androgen receptor to its target gene promoters. The protocol is designed for researchers in cell biology, pharmacology, and drug development who are interested in characterizing the chromatin-level effects of small molecule therapeutics.
Principle of the Assay
The ChIP assay is used to determine the specific genomic DNA sequences that a protein of interest, in this case, the androgen receptor, is bound to in vivo. The protocol involves cross-linking protein-DNA complexes within cells using formaldehyde, followed by cell lysis and sonication to shear the chromatin into small fragments. An antibody specific to the androgen receptor is then used to immunoprecipitate the AR-DNA complexes. After reversing the cross-links, the associated DNA is purified and can be analyzed by quantitative PCR (qPCR), microarrays (ChIP-chip), or high-throughput sequencing (ChIP-seq) to identify the specific genomic loci where the androgen receptor was bound. By comparing the results from cells treated with this compound to untreated or vehicle-treated cells, researchers can determine how this compound modulates the binding of the androgen receptor to its target genes.
Signaling Pathway of Androgen Receptor Modulation by this compound
The following diagram illustrates the generalized signaling pathway of the androgen receptor and the putative mechanism of action for this compound as an AR modulator. In the absence of an androgen, the AR is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon androgen binding, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to AREs in the promoter or enhancer regions of target genes, recruiting co-regulators and the transcriptional machinery to initiate gene expression. This compound, as an AR modulator, is hypothesized to bind to the AR and alter its conformation, leading to a modified interaction with AREs and co-regulators, ultimately resulting in a modulation of target gene transcription.
Caption: Androgen Receptor Signaling Pathway and this compound's Proposed Mechanism.
Experimental Protocol: ChIP of Androgen Receptor in Response to this compound Treatment
This protocol is optimized for cultured mammalian cells (e.g., LNCaP prostate cancer cells, which endogenously express AR).
Materials and Reagents
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Formaldehyde (37% solution)
-
Glycine
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease inhibitor cocktail
-
Anti-Androgen Receptor antibody (ChIP-grade)
-
Normal Rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters (e.g., PSA, TMPRSS2) and a negative control region.
Experimental Workflow
The following diagram outlines the major steps of the Chromatin Immunoprecipitation protocol.
Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.
Detailed Methodology
1. Cell Culture and Treatment:
-
Plate LNCaP cells at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 8, or 24 hours).
2. Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Sonication:
-
Harvest the cells and lyse them in cell lysis buffer containing protease inhibitors.
-
Isolate the nuclei and resuspend them in nuclear lysis buffer.
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp. The optimal sonication conditions should be determined empirically for each cell type and instrument.
4. Immunoprecipitation:
-
Dilute the sonicated chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with either an anti-Androgen Receptor antibody or a Normal Rabbit IgG as a negative control.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
5. Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer to remove non-specifically bound chromatin.
6. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight.
7. DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively.
-
Purify the DNA using a standard DNA purification kit.
8. Analysis:
-
Analyze the purified DNA by qPCR using primers specific for the promoter regions of known AR target genes (e.g., PSA, TMPRSS2) and a negative control region (a gene desert or a gene not regulated by AR).
-
The amount of immunoprecipitated DNA is typically expressed as a percentage of the total input DNA.
Data Presentation
The following tables present hypothetical data from a ChIP-qPCR experiment investigating the effect of this compound on the binding of the androgen receptor to the promoters of two target genes, PSA and TMPRSS2.
Table 1: Effect of this compound on Androgen Receptor Occupancy at the PSA Promoter
| Treatment | Concentration (nM) | Duration (hours) | % Input (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 24 | 2.5 ± 0.3 | 1.0 |
| This compound | 10 | 24 | 1.2 ± 0.2 | 0.48 |
| This compound | 100 | 24 | 0.5 ± 0.1 | 0.20 |
| This compound | 1000 | 24 | 0.2 ± 0.05 | 0.08 |
Table 2: Effect of this compound on Androgen Receptor Occupancy at the TMPRSS2 Promoter
| Treatment | Concentration (nM) | Duration (hours) | % Input (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 24 | 3.1 ± 0.4 | 1.0 |
| This compound | 10 | 24 | 1.8 ± 0.3 | 0.58 |
| This compound | 100 | 24 | 0.9 ± 0.15 | 0.29 |
| This compound | 1000 | 24 | 0.4 ± 0.08 | 0.13 |
Table 3: Negative Control Region Occupancy
| Treatment | Concentration (nM) | Duration (hours) | % Input (Mean ± SD) |
| Vehicle (DMSO) | - | 24 | 0.05 ± 0.01 |
| This compound | 1000 | 24 | 0.06 ± 0.02 |
| IgG Control | - | 24 | 0.04 ± 0.01 |
Interpretation of Results
The hypothetical data in Tables 1 and 2 suggest that this compound treatment leads to a dose-dependent decrease in the binding of the androgen receptor to the promoters of its target genes, PSA and TMPRSS2. This indicates that this compound may function as an antagonist or a partial agonist with weak recruitment capabilities in this cellular context. The low level of enrichment observed at a negative control genomic region and with the IgG control (Table 3) confirms the specificity of the immunoprecipitation.
Conclusion
The Chromatin Immunoprecipitation protocol detailed in these application notes provides a robust method for investigating the molecular mechanism of this compound. By quantifying the changes in androgen receptor occupancy at specific gene promoters, researchers can gain valuable insights into how this compound modulates AR function at the level of chromatin. This information is crucial for its preclinical and clinical development and for understanding the broader implications of AR modulation in disease. Further studies employing ChIP-seq would provide a genome-wide view of this compound's impact on AR binding and potentially identify novel target genes and regulatory pathways.
References
Troubleshooting & Optimization
Ludaterone solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Ludaterone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an antiandrogen agent.[1] Its chemical formula is C20H25ClO5.[2][3] Like many complex organic molecules, this compound may exhibit poor aqueous solubility, which can present challenges in experimental settings.
Q2: I'm observing poor dissolution of this compound in my aqueous buffer. What are the likely causes?
Poor dissolution of this compound in aqueous media is likely due to its molecular structure, which may confer low solubility. This is a common challenge for many new chemical entities in drug development.[4][5] Factors such as pH of the medium and the crystalline form of the solid compound can also significantly influence the dissolution rate.
Q3: What are the common strategies to improve the solubility of poorly water-soluble drugs like this compound?
Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).
-
Chemical Modifications: These strategies involve changing the pH, using buffers, derivatization, complexation (e.g., with cyclodextrins), and salt formation.
-
Other Approaches: The use of surfactants, co-solvents, and lipid-based formulations are also effective methods.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common solubility issues encountered with this compound.
Issue 1: this compound powder is not dissolving in my chosen solvent.
-
Question: I have tried to dissolve this compound powder in an aqueous buffer, but it remains as a suspension. What should I do?
-
Answer:
-
Verify Solvent Compatibility: First, ensure that the chosen solvent is appropriate for this compound. For non-polar compounds, organic solvents may be required for initial stock solution preparation.
-
Particle Size Reduction: The dissolution rate is inversely proportional to the particle size. Consider micronization or nanosuspension techniques to increase the surface area of the drug particles.
-
Employ Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds in aqueous solutions.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly alter solubility. The optimal pH for dissolution should be determined experimentally.
-
Issue 2: this compound precipitates out of solution upon standing or dilution.
-
Question: I was able to dissolve this compound in a solvent, but it precipitated after some time or when I diluted it into my experimental medium. How can I prevent this?
-
Answer:
-
Supersaturation: This often occurs when a drug is dissolved in a high concentration of an organic solvent and then diluted into an aqueous medium, leading to a supersaturated and unstable solution.
-
Formulation Strategies: To maintain a stable solution, consider using formulation strategies that enhance and maintain solubility in the aqueous phase, such as:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within a cyclodextrin molecule can increase its aqueous solubility.
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system can improve its solubility and bioavailability.
-
-
Solubility Enhancement Strategies: Data and Protocols
Below are tables summarizing key solubility enhancement techniques and detailed experimental protocols.
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Amorphous Solid Dispersion (ASD) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher solubility than the crystalline form. | 10 - 100 | Significant increase in solubility and dissolution rate. | Physically unstable and can recrystallize over time. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex. | 5 - 50 | High biocompatibility and can be used for various administration routes. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can form micelles or emulsions in the aqueous environment, enhancing solubilization. | 5 - 20 | Can improve oral bioavailability by facilitating lymphatic absorption. | Potential for drug precipitation upon dilution in the gastrointestinal tract. |
| Nanotechnology (Nanosuspensions) | The drug is formulated as nanoparticles, which have a larger surface area-to-volume ratio, leading to increased dissolution velocity. | 2 - 10 | Applicable to a wide range of poorly soluble drugs. | Can be prone to aggregation and physical instability. |
Experimental Protocols
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC), and a common solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve this compound and the polymer carrier in the common solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio by weight).
-
Ensure complete dissolution by stirring or sonication.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The resulting solid is the amorphous solid dispersion.
-
Characterize the ASD for its amorphous nature (using techniques like XRD or DSC) and determine its dissolution profile.
-
-
Materials: this compound, a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin), water, and ethanol.
-
Procedure:
-
Triturate the cyclodextrin in a mortar with a small amount of water to form a paste.
-
Dissolve this compound in a minimal amount of ethanol.
-
Add the this compound solution to the cyclodextrin paste and knead for a specified period (e.g., 45-60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
The dried complex can then be sieved to obtain a uniform particle size.
-
Confirm the formation of the inclusion complex and evaluate its solubility enhancement.
-
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Decision Tree for Selecting a Solubility Enhancement Strategy
Caption: Decision tree for selecting an appropriate solubility enhancement method.
Signaling Pathway of Drug Absorption for a Poorly Soluble Drug
Caption: Simplified pathway of oral drug absorption highlighting the dissolution step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C20H25ClO5 | CID 154572865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Technical Support Center: Ludaterone Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ludaterone during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to stability?
This compound (also known as this compound acetate or AKP-009) is a selective androgen receptor modulator (SARM) with a steroidal structure. Its chemical makeup includes an acetate ester and a lactone ring. These functional groups are important to consider when designing experiments, as they are susceptible to degradation under certain conditions.
Q2: What are the primary pathways through which this compound is likely to degrade?
Based on its chemical structure and data from similar steroidal compounds, this compound is most likely to degrade through the following pathways:
-
Hydrolysis: The acetate ester and lactone ring in this compound are susceptible to hydrolysis, which is the cleavage of chemical bonds by water. This process can be catalyzed by the presence of acids or bases.
-
Oxidation: The steroidal backbone of this compound can be susceptible to oxidation, which involves the loss of electrons. This can be initiated by exposure to oxygen, peroxides, or certain metal ions.
-
Photolysis: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to break chemical bonds within the this compound molecule, leading to photodegradation.
Q3: What are the initial signs of this compound degradation in my experimental sample?
Visual signs of degradation can include a change in the color or clarity of your solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the purity of your this compound stock solutions and experimental samples over time. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation.
Q4: How should I store my this compound stock solutions to minimize degradation?
To ensure the stability of this compound stock solutions, it is recommended to:
-
Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing at -20 °C or -80 °C is recommended.[1]
-
Protect from light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.
-
Use appropriate solvents: Prepare stock solutions in high-purity, anhydrous solvents. If aqueous buffers are necessary for your experiment, prepare them fresh and consider the impact of pH on stability.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot stock solutions into smaller, single-use volumes.[1]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Issue 1: Loss of this compound potency or inconsistent results over time.
Question: I've been using a stock solution of this compound for several weeks, and I'm observing a decrease in its expected biological effect in my cell-based assays. What could be the cause?
Answer: This is a common issue that often points to the degradation of your this compound stock solution. Here’s a step-by-step guide to troubleshoot this problem:
-
Verify Stock Solution Integrity:
-
Analytical Check: The most reliable way to confirm degradation is to analyze your stock solution using a stability-indicating HPLC method. Compare the chromatogram of your current stock to that of a freshly prepared solution or a previously validated standard. Look for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound.
-
Visual Inspection: While not always indicative, check for any changes in color or precipitation in your stock solution.
-
-
Review Storage Conditions:
-
Temperature: Confirm that the stock solution has been consistently stored at the recommended temperature (-20 °C or -80 °C for long-term storage).
-
Light Exposure: Ensure the solution has been protected from light.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. If you have been using the same stock vial multiple times, this is a likely culprit. In the future, prepare smaller aliquots.
-
-
Solvent and pH Considerations:
-
Solvent Quality: Ensure you used a high-purity, anhydrous solvent to prepare the stock solution. The presence of water can facilitate hydrolysis.
-
Working Solution pH: If you are diluting your stock solution in an aqueous buffer for your experiments, the pH of the buffer can significantly impact stability. This compound's ester and lactone groups are susceptible to acid- and base-catalyzed hydrolysis. If your experimental buffer is acidic or alkaline, the compound may be degrading in your working solution.
-
Corrective Actions:
-
Prepare a fresh stock solution of this compound from a new batch of solid compound if possible.
-
Validate the concentration and purity of the new stock solution using HPLC.
-
Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles.
-
If using aqueous buffers, prepare them fresh for each experiment and use them immediately after adding this compound. Consider performing a preliminary stability study of this compound in your experimental buffer.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
Question: I'm analyzing my this compound samples by HPLC and see new, unidentified peaks that were not present in my initial analysis. What are these and how can I prevent them?
Answer: The appearance of new peaks is a strong indicator of degradation. The identity of these peaks will depend on the degradation pathway. Here’s how to approach this issue:
-
Identify the Degradation Pathway:
-
Hydrolysis: If your experimental conditions involve aqueous solutions with acidic or basic pH, the new peaks are likely hydrolysis products resulting from the cleavage of the acetate ester or the lactone ring.
-
Oxidation: If your samples have been exposed to air for extended periods, or if your media contains oxidizing agents, the new peaks could be oxidation products.
-
Photodegradation: If your samples were exposed to light, especially UV light, the new peaks are likely photodegradation products.
-
-
Review Experimental Workflow:
-
Sample Preparation: Minimize the time your samples spend in aqueous solutions, especially at non-neutral pH.
-
Light Exposure: Protect your samples from light at all stages of the experiment, from preparation to analysis. Use amber vials or cover your sample trays.
-
Oxygen Exposure: If you suspect oxidation, consider de-gassing your solvents and blanketing your samples with an inert gas like nitrogen or argon.
-
Preventative Measures:
-
Control pH: Maintain the pH of your solutions as close to neutral as possible, unless your experimental design requires otherwise. If you must work at an acidic or basic pH, minimize the exposure time.
-
Use Antioxidants: If oxidation is a concern, consider the addition of a small amount of an antioxidant to your solutions, ensuring it does not interfere with your experiment.
-
Work in a Controlled Light Environment: Perform sample preparation under yellow light or in a dark room to minimize photodegradation.
Quantitative Data Summary
While specific degradation kinetics for this compound are not publicly available, forced degradation studies on structurally similar steroidal lactones like Spironolactone and Eplerenone provide valuable insights. The following table summarizes the expected degradation behavior of this compound under various stress conditions.
| Stress Condition | Reagents and Conditions | Expected Degradation Level | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | Significant[2][3] | Hydrolysis of acetate ester and/or lactone ring |
| Basic Hydrolysis | 0.01 M - 0.5 M NaOH, room temperature | Significant[2] | Hydrolysis of acetate ester and/or lactone ring |
| Oxidative Stress | 3-30% H₂O₂, room temperature | Moderate | Oxidation of the steroidal backbone |
| Thermal Stress | 60°C - 100°C | Low to Moderate | Thermolysis |
| Photolytic Stress | UV light (e.g., 254 nm) | Moderate | Photolysis |
Key Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 15-30 minutes.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a clear vial of the stock solution to UV light (e.g., in a photostability chamber) for 48 hours. Prepare a control sample by wrapping a vial in aluminum foil and placing it in the same chamber.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating and quantifying this compound from its degradation products.
1. Column Selection:
-
A reversed-phase C18 column is a good starting point for the analysis of steroidal compounds.
2. Mobile Phase:
-
A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
3. Detection:
-
Use a PDA detector to monitor the elution profile at multiple wavelengths. This helps in identifying peaks and assessing their purity.
4. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Use the samples from the forced degradation study to demonstrate specificity.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for investigating this compound degradation.
References
Optimizing Ludaterone concentration for cell viability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Ludaterone for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound acetate is an investigational small molecule inhibitor classified as an Androgen Receptor (AR) modulator.[1][2] It is being developed for the treatment of benign prostatic hyperplasia.[1][2] As an antiandrogen, this compound works by blocking androgen receptors, which prevents hormones like testosterone from binding to them and exerting their effects.[3] This action can suppress the growth and proliferation of androgen-sensitive cells.
Q2: What is the recommended starting concentration for this compound in a cell viability assay?
A2: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential on your specific cell line. A typical starting range for a new small molecule inhibitor is from 1 nM to 100 µM. This wide range helps in identifying an effective window and calculating the half-maximal inhibitory concentration (IC50).
Q3: How do I select the appropriate concentration range for my dose-response experiment?
A3: After an initial broad-range screening, you should select a narrower range of concentrations centered around the estimated IC50 value. A common practice is to use a 7 to 10-point dose-response curve with 2-fold or 3-fold serial dilutions. This approach allows for a more precise determination of the IC50.
Q4: What are the critical controls to include in my this compound cell viability experiment?
A4: To ensure the reliability of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to confirm that the solvent itself is not causing cytotoxicity. The final solvent concentration should ideally be kept below 0.5%.
-
Positive Control: A known cytotoxic agent that induces cell death in your chosen cell line. This control validates the assay's ability to detect a cytotoxic response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability, even at high concentrations. | 1. Compound Insolubility: this compound may be precipitating out of the culture medium. 2. Drug Inactivity: The this compound stock may have degraded. 3. Cell Line Resistance: The chosen cell line may be insensitive to AR modulators. 4. Incorrect Assay Choice: The viability assay may not be compatible with the cell line or compound. | 1. Visually inspect the wells for precipitates. Determine this compound's solubility in your specific medium. 2. Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. 3. Verify the AR expression status of your cell line. Consider testing on a different, more sensitive cell line. 4. Try an alternative viability assay (e.g., switch from an MTT assay to an ATP-based assay like CellTiter-Glo®). |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge Effects: Increased evaporation in the outer wells of the plate can concentrate the drug. | 1. Ensure a homogenous single-cell suspension before seeding. Practice consistent pipetting techniques. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the plate for experimental conditions; instead, fill them with sterile medium or PBS to create a humidity barrier. |
| U-shaped dose-response curve (viability increases at the highest concentrations). | 1. Compound Precipitation: Precipitates can interfere with the optical readings of colorimetric assays (e.g., MTT), leading to artificially high absorbance values. 2. Direct Reagent Interaction: this compound may directly reduce the assay reagent (e.g., MTT, resazurin), causing a color change independent of cell metabolism. | 1. Check for precipitates under a microscope. Consider using a luminescent-based assay (e.g., ATP assay) which is less prone to this artifact. 2. Run a cell-free control by adding this compound to the medium with the assay reagent to see if a color change occurs without cells. |
| Excessive cell death in the vehicle control group. | 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high. | 1. Perform a dose-response experiment for the vehicle alone to determine its toxicity threshold. Ensure the final concentration in all wells is non-toxic (typically <0.5%). |
Experimental Protocols & Data
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A common starting point is a broad range from 100 µM to 1 nM. Also, prepare vehicle controls with the corresponding concentrations of solvent.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different this compound concentrations, vehicle controls, and untreated controls to the respective wells.
-
Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and experimental goals.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the untreated control to calculate the percent cell viability. Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Sample Data: IC50 of this compound in Prostate Cancer Cell Lines
The following table presents hypothetical IC50 values for this compound after a 72-hour treatment period.
| Cell Line | AR Status | IC50 (µM) |
| LNCaP | AR-positive (mutated) | 1.5 |
| VCaP | AR-positive (amplified) | 0.8 |
| PC-3 | AR-negative | > 50 |
| DU-145 | AR-negative | > 50 |
Visualizations
Experimental Workflow
References
Technical Support Center: Troubleshooting Ludaterone Off-Target Effects
Fictional Drug Profile:
-
Drug Name: Ludaterone
-
Primary Target: Kinase X, a key enzyme in a cancer-associated signaling pathway.
-
Mechanism of Action: ATP-competitive inhibitor of the Kinase X active site.
-
Therapeutic Goal: To suppress tumor growth by inhibiting Kinase X.
-
Potential Off-Target Profile: Preliminary screens suggest this compound may inhibit other kinases, such as Kinase Y and Kinase Z, and could potentially modulate the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects are unintended interactions of a drug with proteins other than its primary target.[1] For this compound, a kinase inhibitor, this means it could bind to and inhibit other kinases besides Kinase X. This is a significant concern because it can lead to unexpected cellular responses, toxicity, or even contribute to the drug's observed efficacy, complicating the interpretation of experimental results.[1][2]
Q2: My cells show a high level of cytotoxicity at the effective concentration of this compound. Is this due to an on-target or off-target effect?
A2: This could be due to either. High cytotoxicity can be an expected outcome of inhibiting a critical cancer pathway (on-target toxicity). However, it could also result from the inhibition of other essential kinases or cellular processes (off-target toxicity).[3] To distinguish between these possibilities, a "rescue" experiment or testing in a target-knockout cell line is recommended.[1]
Q3: How can I be sure that the phenotype I observe is due to the inhibition of Kinase X and not an off-target?
A3: The gold standard for confirming on-target effects is to use a genetic approach. You can test this compound in a cell line where Kinase X has been knocked out (e.g., using CRISPR-Cas9). If the compound still produces the same effect in the knockout cells, it's highly likely that the phenotype is mediated by one or more off-targets.
Q4: What are the most common experimental methods to identify the specific off-targets of this compound?
A4: A common first step is to perform an in vitro kinase profiling assay, where this compound is screened against a large panel of purified kinases. This can provide a broad overview of its selectivity. For a more unbiased approach within a cellular context, chemical proteomics methods can be employed to identify which proteins this compound binds to directly in the cell.
Troubleshooting Guides
This section provides guidance for specific experimental issues you might encounter.
Issue 1: Inconsistent results across different cell lines.
-
Potential Cause: Cell-type specific expression of on-target or off-target proteins.
-
Troubleshooting Steps:
-
Quantify Target Expression: Use Western blotting or qPCR to confirm that Kinase X is expressed at similar levels in all cell lines being tested.
-
Assess Off-Target Expression: If you have identified potential off-targets (e.g., Kinase Y, Kinase Z), check their expression levels in the different cell lines. A cell line might be more sensitive to this compound due to high expression of an off-target.
-
Consider Pathway Differences: The downstream signaling pathways from Kinase X or off-targets may differ between cell lines, leading to varied phenotypic responses.
-
Issue 2: The IC50 value of this compound in my cell-based assay is much higher than its in vitro IC50 against purified Kinase X.
-
Potential Cause: Poor cell permeability, active drug efflux, or inhibitor instability.
-
Troubleshooting Steps:
-
Check Compound Stability: Ensure this compound is stable in your cell culture media at 37°C over the course of your experiment.
-
Evaluate Cell Permeability: Use analytical methods to measure the intracellular concentration of this compound.
-
Target Engagement Assay: Perform a cellular thermal shift assay (CETSA) to confirm that this compound is binding to Kinase X inside the cells.
-
Issue 3: Activation of a signaling pathway is observed upon treatment with this compound, which is unexpected.
-
Potential Cause: Paradoxical pathway activation or activation of compensatory signaling pathways.
-
Troubleshooting Steps:
-
Investigate Pathway Crosstalk: Inhibition of one pathway can sometimes lead to the upregulation of another as a feedback mechanism.
-
Phosphoproteomics Analysis: A global phosphoproteomics experiment can help identify which signaling pathways are activated or inhibited by this compound treatment.
-
Review Literature: Some kinase inhibitors have been shown to paradoxically activate pathways in certain contexts.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Kinase X) |
| Kinase X (On-Target) | 15 | - |
| Kinase Y (Off-Target) | 150 | 10 |
| Kinase Z (Off-Target) | 600 | 40 |
| Other Kinase Panel (100 kinases) | >10,000 | >667 |
This table demonstrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.
Table 2: Troubleshooting Unexpected Phenotypes with this compound
| Observation | Potential Cause | Recommended Action |
| Cell death at expected efficacious concentration | On-target toxicity or off-target effect | Perform rescue experiments; conduct broad off-target screening. |
| Activation of an unexpected signaling pathway | Off-target activation or pathway crosstalk | Profile compound against a panel of related targets; map the activated pathway. |
| Inconsistent results between different cell lines | Cell-type specific off-target effects or differences in target expression | Quantify target expression in each cell line; perform off-target profiling in the sensitive cell line. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: Use a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Data is typically presented as a percentage of inhibition or as an IC50 value for more potent interactions.
Protocol 2: Western Blot for MAPK/ERK Pathway Activation
This protocol can be used to determine if this compound has an off-target effect on the MAPK/ERK pathway by assessing the phosphorylation of ERK.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time. Include positive and negative controls.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Technical Support Center: Overcoming Ludaterone Resistance in Cancer Cells
Disclaimer: Ludaterone is an antiandrogen agent.[1] As of late 2025, specific research on resistance to this compound in cancer cells is not widely available in published literature. Therefore, this guide is based on the established principles of resistance to other androgen receptor (AR) targeting therapies, such as enzalutamide and abiraterone, in cancers like prostate cancer.[2][3][4] The troubleshooting and experimental protocols provided are general best practices in cancer cell biology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to work?
A1: this compound is classified as an antiandrogen agent that functions as an androgen receptor (AR) modulator.[1] In androgen-sensitive cancers, the AR, when bound by androgens like testosterone, translocates to the nucleus and activates genes responsible for cell growth and survival. This compound is designed to inhibit this process, likely by acting as an antagonist to the androgen receptor, thereby preventing the signaling cascade that promotes cancer cell proliferation.
Q2: My cancer cell line, which was initially sensitive to this compound, has started growing again. What are the potential mechanisms of this acquired resistance?
A2: Acquired resistance to antiandrogen therapies is a complex and multifactorial issue. Based on what is known from other AR inhibitors, resistance to this compound could arise from several mechanisms:
-
Androgen Receptor (AR) Alterations:
-
AR Amplification/Overexpression: The cancer cells may produce more AR protein, overwhelming the inhibitory effect of this compound.
-
AR Mutations: Mutations in the ligand-binding domain of the AR can alter its structure, potentially converting this compound from an antagonist to an agonist or allowing activation by other steroid hormones.
-
AR Splice Variants (AR-Vs): The cells may produce truncated versions of the AR that lack the ligand-binding domain. These variants are constitutively active, meaning they can drive cancer growth even in the presence of an inhibitor like this compound.
-
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, bypassing the need for AR signaling. Common bypass pathways include the PI3K/Akt and Wnt/β-catenin pathways.
-
Intratumoral Androgen Synthesis: The cancer cells might develop the ability to synthesize their own androgens from precursors, creating a high local concentration of androgens that can outcompete this compound.
-
Drug Efflux: Increased expression of drug efflux pumps can actively remove this compound from the cancer cells, reducing its intracellular concentration and efficacy.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To investigate the mechanism of resistance, a combination of molecular and cellular biology techniques is recommended. Here are some key experiments:
-
Western Blotting: To check for AR overexpression or the presence of AR splice variants.
-
Sanger or Next-Generation Sequencing: To identify mutations in the AR gene.
-
Quantitative PCR (qPCR): To measure the mRNA levels of the AR and genes involved in androgen synthesis or bypass pathways.
-
Co-Immunoprecipitation (Co-IP): To investigate changes in protein-protein interactions involving the AR.
-
Cell Viability Assays: To test the sensitivity of your resistant cells to inhibitors of potential bypass pathways.
Detailed protocols for some of these key experiments are provided below.
Troubleshooting Guides
Troubleshooting Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before plating. After seeding, gently rock the plate to distribute cells evenly. |
| Edge effects due to evaporation. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Inconsistent results with this compound treatment | Compound precipitation. | Visually inspect the wells for precipitate. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration in the media is low and consistent across all wells. |
| Interference of the compound with the assay reagent. | Run a "no-cell" control with media, your compound, and the assay reagent to check for direct chemical reactions that could alter the readout. | |
| Low signal or unexpected results in resistant cells | Change in metabolic rate of resistant cells. | Resistance can alter a cell's metabolic activity, which can affect assays like MTT that measure metabolic output. Correlate viability results with a direct cell counting method like Trypan Blue exclusion. |
| Incorrect incubation time. | Optimize the incubation time with the assay reagent for both your sensitive and resistant cell lines, as their metabolic rates may differ. |
Troubleshooting Western Blots for Androgen Receptor (AR)
| Problem | Possible Cause | Solution |
| No or weak AR band | Low protein concentration. | Ensure you load a sufficient amount of total protein (typically 20-30 µg). |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. | |
| Primary antibody issue. | Use an antibody validated for Western Blotting and the species you are working with. Optimize the antibody concentration and incubation time. | |
| High background | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Too high primary or secondary antibody concentration. | Titrate your antibodies to determine the optimal concentration that gives a strong signal with low background. | |
| Non-specific bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody. Ensure your lysis buffer contains protease inhibitors to prevent protein degradation. |
| High voltage during electrophoresis. | Run the gel at a lower voltage to prevent "smiling" and improve band resolution. |
Experimental Protocols
Protocol 1: Western Blotting for AR Expression
This protocol is for assessing the total protein levels of the androgen receptor.
-
Cell Lysis:
-
Culture this compound-sensitive and -resistant cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect AR-Protein Interactions
This protocol can be used to determine if AR is interacting with other proteins that may be part of a resistance mechanism.
-
Sample Preparation:
-
Lyse cells using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an IP-grade primary antibody against the "bait" protein (e.g., AR) overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-4 times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western Blotting using an antibody against the suspected interacting "prey" protein.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
The following table illustrates the kind of data you might generate from a cell viability assay to quantify resistance.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| This compound-Resistant Clone 1 | 8.2 | 16.4 |
| This compound-Resistant Clone 2 | 12.5 | 25.0 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Hypothetical Relative Protein Expression in Sensitive vs. Resistant Cells
This table shows potential results from a Western Blot analysis, quantified by densitometry.
| Protein | Parental (Sensitive) Relative Expression | This compound-Resistant Relative Expression |
| Full-Length AR | 1.0 | 3.5 |
| AR-V7 | Not Detected | 2.8 |
| p-Akt (S473) | 1.0 | 4.1 |
| GAPDH (Loading Control) | 1.0 | 1.0 |
Visualizations
References
- 1. onclive.com [onclive.com]
- 2. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Androgen Receptor and Overcoming Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ludaterone experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ludaterone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as this compound acetate, AKP-009) is an investigational selective androgen receptor modulator (SARM).[1][2] Its primary mechanism of action is to bind to the androgen receptor (AR) and modulate its activity. Unlike traditional androgens, which are broadly agonistic, SARMs like this compound are designed to exhibit tissue-selective activation of the AR, with the goal of eliciting anabolic benefits in tissues like muscle and bone while minimizing androgenic effects in tissues such as the prostate.[3][4] this compound is currently being investigated for the treatment of benign prostatic hyperplasia (BPH).[5]
Q2: What are the key differences between a SARM like this compound and a traditional androgen or anti-androgen?
Traditional androgens, such as testosterone, are non-selective in their action and can lead to a range of undesirable side effects. Anti-androgens, on the other hand, block the effects of androgens. SARMs represent a distinct class of compounds that can act as either agonists or antagonists of the AR in a tissue-specific manner. For example, a SARM might have a full agonist effect on muscle and bone, promoting growth, while having a partial agonist or even antagonist effect on the prostate. This tissue selectivity is a key potential advantage of SARMs.
Q3: What are the expected outcomes of this compound treatment in preclinical models of benign prostatic hyperplasia (BPH)?
In preclinical models, a SARM being investigated for BPH, such as this compound, would be expected to demonstrate a reduction in prostate size or a slowing of prostate growth. In castrated rat models, for instance, a SARM may show only partial agonist activity on the prostate and seminal vesicles, in contrast to a full agonist like testosterone propionate. The desired outcome is to alleviate the symptoms of BPH without the significant side effects associated with traditional anti-androgen therapies.
Troubleshooting Guides
In Vitro Experimentation
Q4: I am not observing the expected dose-dependent response of this compound in my cell-based assays. What could be the issue?
Several factors could contribute to a lack of a clear dose-dependent response:
-
Cell Line Authentication and Passage Number: Ensure your cell lines (e.g., LNCaP, C2C12) have been recently authenticated and are of a low passage number. Genetic drift in cell lines can alter AR expression and signaling.
-
Serum Stripping: For androgen-responsive assays, it is critical to use charcoal-stripped serum to remove endogenous androgens that could interfere with the experiment. Incomplete stripping can lead to high background and mask the effects of this compound.
-
Compound Solubility and Stability: Verify the solubility of this compound in your culture medium. Precipitation of the compound at higher concentrations can lead to a plateau in the dose-response curve. Also, confirm the stability of the compound under your experimental conditions (e.g., temperature, light exposure).
-
Assay Incubation Time: The optimal incubation time can vary depending on the cell line and the endpoint being measured (e.g., cell proliferation, gene expression). A time-course experiment may be necessary to determine the optimal time point to observe a maximal response.
Q5: My Western blot results for downstream targets of AR signaling are inconsistent after this compound treatment. How can I improve this?
Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps:
-
Consistent Cell Lysis and Protein Quantification: Ensure a consistent and efficient cell lysis procedure. Inaccurate protein quantification is a common source of variability.
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to normalize your data.
-
Antibody Validation: Validate the specificity of your primary antibodies for the target proteins.
-
Phosphorylation Status: Be mindful that the activity of signaling proteins is often regulated by phosphorylation. Consider using phospho-specific antibodies to assess the activation state of key downstream kinases.
In Vivo Experimentation
Q6: I am observing significant variability in prostate weight among my control group animals in a BPH model. What are the potential causes?
Variability in the control group can obscure the true effect of the test compound. Consider the following:
-
Animal Age and Weight: Ensure that all animals in the study are of a consistent age and weight at the start of the experiment.
-
Housing Conditions: Environmental stressors can impact animal physiology. Maintain consistent housing conditions (e.g., temperature, light-dark cycle, cage density).
-
Diet: Use a standardized diet throughout the study, as dietary components can sometimes influence hormone levels.
-
Surgical Technique (if applicable): If using a surgical model of BPH, ensure that the surgical procedures are performed consistently by a trained individual to minimize variability in the extent of the initial insult.
Q7: The observed in vivo efficacy of this compound is lower than expected based on in vitro data. What could explain this discrepancy?
Discrepancies between in vitro and in vivo results are common in drug development. Potential reasons include:
-
Pharmacokinetics: The compound may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue (prostate). Pharmacokinetic studies are essential to understand the exposure of the target tissue to the drug.
-
Off-Target Effects: In the complex biological environment of a whole organism, the compound may have off-target effects that counteract its intended action on the AR.
-
Animal Model Limitations: The chosen animal model may not fully recapitulate the pathophysiology of human BPH.
Data Presentation
Table 1: Illustrative Preclinical Data for a Selective Androgen Receptor Modulator (SARM) in a Castrated Rat Model
| Treatment Group | Dose (mg/kg/day) | Change in Levator Ani Muscle Weight (%) | Change in Prostate Weight (%) |
| Vehicle Control | - | 0 | 0 |
| Testosterone Propionate | 1 | +150 | +200 |
| SARM (e.g., RAD140) | 1 | +120 | +40 |
| SARM (e.g., RAD140) | 3 | +180 | +60 |
| SARM (e.g., RAD140) | 10 | +220 | +80 |
Note: This table presents illustrative data based on the known effects of other SARMs like RAD140 and is intended to be representative of the type of data generated in preclinical studies. Specific data for this compound is not publicly available.
Experimental Protocols
Protocol 1: In Vitro Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the androgen receptor.
Methodology:
-
Receptor Preparation: Prepare a cell lysate from a cell line overexpressing the human androgen receptor (e.g., LNCaP cells).
-
Radioligand: Use a radiolabeled androgen, such as [³H]-mibolerone, as the competitor.
-
Competition Assay: Incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled this compound and the receptor preparation.
-
Separation: Separate the receptor-bound from the free radioligand using a method such as filtration through a glass fiber filter.
-
Detection: Quantify the amount of radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Hershberger Assay for In Vivo SARM Activity
Objective: To assess the androgenic and anabolic activity of this compound in a castrated rodent model.
Methodology:
-
Animal Model: Use immature, castrated male rats.
-
Dosing: Administer this compound orally or via subcutaneous injection daily for a specified period (e.g., 7-10 days). Include a vehicle control group and a positive control group treated with testosterone propionate.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the ventral prostate, seminal vesicles (as markers of androgenic activity), and the levator ani muscle (as a marker of anabolic activity).
-
Data Analysis: Compare the weights of the target tissues in the this compound-treated groups to the vehicle control and testosterone propionate-treated groups.
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway Modulation by this compound.
Caption: Drug Development Workflow for a SARM like this compound.
References
- 1. This compound acetate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound acetate - ASKA Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 3. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aska-pharma.co.jp [aska-pharma.co.jp]
Interpreting unexpected results with Ludaterone
Welcome to the technical support center for Ludaterone. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this novel compound. This compound is a potent and selective inhibitor of the Kinase-Associated Protein 5 (KAP5), a critical component of the Cellular Stress Response Pathway (CSRP).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A: this compound is a selective, ATP-competitive inhibitor of Kinase-Associated Protein 5 (KAP5). By binding to the ATP pocket of KAP5, it prevents the phosphorylation of its downstream target, Stress Response Element Binding Protein (SREBP), thereby inhibiting the activation of the Cellular Stress Response Pathway (CSRP). This typically leads to cell cycle arrest and apoptosis in cells reliant on CSRP signaling.
Q2: What is the recommended solvent and storage condition for this compound?
A: this compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a 10 mM stock solution in anhydrous DMSO.[1] Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[1] The final DMSO concentration in your cell culture media should not exceed 0.5%, as higher concentrations can cause solvent-induced toxicity.[1]
Q3: My cells are showing resistance to this compound, even at high concentrations. What are the possible causes?
A: Resistance to kinase inhibitors can arise from several factors.[2] One possibility is the activation of a compensatory signaling pathway that bypasses the need for KAP5 signaling.[2] Another common mechanism is the acquisition of mutations in the KAP5 ATP-binding pocket, which can reduce the binding affinity of this compound. It is also important to ensure the compound has not degraded and that the cell line being used expresses the target, KAP5.
Q4: I am observing significant cytotoxicity in my control cell line that does not express KAP5. What could be the reason?
A: This suggests potential off-target effects of this compound. Off-target activity, where a compound interacts with unintended proteins, is a common challenge with small molecule inhibitors. These off-target interactions can lead to toxicity or other phenotypic changes that are independent of the intended target. It is crucial to characterize these effects to correctly interpret your experimental results.
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Proliferation with this compound Treatment
You've treated your cancer cell line with this compound, expecting to see a decrease in cell viability. Instead, you observe an increase in proliferation at certain concentrations.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | 1. Validate with a secondary inhibitor: Use a structurally different KAP5 inhibitor. 2. Perform a dose-response curve: Test a wide range of this compound concentrations. 3. Conduct a rescue experiment: Transfect cells with a this compound-resistant mutant of KAP5. | If the proliferative effect is not replicated with the secondary inhibitor or is not rescued by the resistant mutant, it is likely an off-target effect. |
| Cell Line Specific Response | 1. Test in multiple cell lines: Use a panel of cell lines with varying genetic backgrounds. 2. Characterize KAP5 expression: Confirm KAP5 expression levels in your cell line via Western blot or qPCR. | The proliferative effect may be specific to certain cell lines due to their unique signaling network. |
| Experimental Artifact | 1. Verify cell counting method: Ensure your method for quantifying cell number is accurate and not influenced by the compound. 2. Check for compound interference: Some compounds can interfere with reagents in viability assays (e.g., MTT, CellTiter-Glo). | A cell-free control experiment can determine if this compound directly reacts with the assay reagents. |
Issue 2: No Change in Phospho-SREBP Levels After this compound Treatment
You've performed a Western blot to detect the phosphorylation of SREBP, the downstream target of KAP5. Despite treating with this compound, you see no decrease in the phospho-SREBP signal.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inactive Compound | 1. Use fresh this compound: Prepare a fresh dilution from a new stock aliquot. 2. Confirm compound identity: If possible, verify the identity and purity of your this compound stock using analytical methods like LC-MS. | A fresh, active compound should result in a decrease in phospho-SREBP levels. |
| Suboptimal Experimental Conditions | 1. Optimize treatment time and concentration: Perform a time-course and dose-response experiment. 2. Check cell health: Ensure cells are healthy and not over-confluent, as this can affect signaling pathways. | Optimal conditions should reveal a clear, dose-dependent decrease in SREBP phosphorylation. |
| Western Blotting Issues | 1. Run appropriate controls: Include a positive control (e.g., cells treated with a known CSRP activator) and a negative control (untreated cells). 2. Optimize antibody concentrations: Titrate both primary and secondary antibodies to improve signal-to-noise ratio. 3. Ensure efficient protein transfer: Check transfer efficiency using Ponceau S staining. | Proper controls and optimization will ensure the reliability of your Western blot results. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, remove the treatment medium and wash the cells with PBS. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C. Then, carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for Phospho-SREBP
This protocol is for detecting changes in the phosphorylation of SREBP following this compound treatment.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-SREBP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total SREBP or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: The Cellular Stress Response Pathway (CSRP) and the inhibitory action of this compound on KAP5.
Caption: Workflow for troubleshooting the absence of a signal change in phospho-SREBP Western blots.
Caption: A logical flowchart for diagnosing the cause of unexpected cell proliferation.
References
Ludaterone lot-to-lot variability testing
This technical support center provides guidance for researchers, scientists, and drug development professionals using Ludaterone. The following sections address common questions and troubleshooting scenarios related to lot-to-lot variability to ensure consistent and reliable experimental outcomes. As this compound is a hypothetical compound, this guide is based on a plausible mechanism of action as a potent and selective inhibitor of the mTORC1 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor designed to selectively target the mTORC1 complex. It functions by allosterically inhibiting the kinase activity of mTORC1, which in turn downregulates the phosphorylation of key downstream targets like S6 Kinase (S6K) and 4E-BP1. This action disrupts protein synthesis and cell growth processes.
Q2: What constitutes lot-to-lot variability and why is it a critical concern?
A2: Lot-to-lot variability refers to physical or chemical differences between different production batches of this compound. This can include variations in purity, concentration, solubility, or the presence of impurities or isomers. Such variability is a major concern as it can lead to inconsistent results in assays, reduced reproducibility, and incorrect interpretation of data, ultimately impacting the reliability of research findings.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: To maintain compound integrity, this compound should be stored as a lyophilized powder at -20°C. For creating stock solutions, use anhydrous DMSO and aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Proliferation Assays
You observe that different lots of this compound (e.g., Lot A vs. Lot B) produce significantly different IC50 values in your cancer cell line proliferation assays.
-
Purity and Concentration Differences: The most common cause is a difference in the actual purity or active concentration of the compound between lots.
-
Solubility Issues: Poor dissolution of one lot can lead to a lower effective concentration in the assay medium.
-
Experimental Error: Inconsistencies in cell seeding density, incubation times, or reagent preparation.
Technical Support Center: Ludaterone Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Ludaterone in experimental settings. This resource includes frequently asked questions, troubleshooting guides for common in vitro assays, and detailed experimental protocols to help refine treatment duration and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an androgen receptor (AR) modulator.[1][2] It functions by binding to the androgen receptor, thereby altering its activity. This modulation of the AR signaling pathway is the basis for its therapeutic effects. The binding of this compound to the AR can interfere with the binding of androgens like testosterone and dihydrotestosterone, leading to a downstream regulation of androgen-responsive genes.
Q2: What is the current developmental stage of this compound?
A2: As of late 2025, this compound acetate (also known as AKP-009) is in Phase 2 clinical trials for the treatment of benign prostatic hyperplasia.[1][2]
Q3: How does this compound differ from other antiandrogens?
A3: While specific comparative studies are limited, the conformational change induced in the androgen receptor upon binding of an antiandrogen is a key differentiator.[3] Different antiandrogens can stabilize distinct receptor conformations, which can affect the interaction with co-regulators and subsequent gene transcription. This can lead to variations in agonistic versus antagonistic activity and overall efficacy.
Q4: What are the key considerations when designing an in vitro study to determine the optimal treatment duration for this compound?
A4: Several factors are critical for designing a robust experiment to determine the optimal treatment duration. These include selecting the appropriate cell line, defining the concentration range of this compound to be tested, and choosing a quantifiable assay to measure its effectiveness. It is also crucial to optimize cell seeding density to avoid issues like nutrient depletion or contact inhibition, which can confound the results.
Troubleshooting Guide
Issue: High variability in cell viability assay results between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution. Optimizing the initial cell seeding density for your specific cell line and assay duration is a critical first step.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Possible Cause: Contamination.
-
Solution: Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques and ensure all reagents and media are sterile.
-
Issue: No significant dose-response effect is observed with this compound treatment.
-
Possible Cause: Inappropriate concentration range.
-
Solution: Conduct a pilot experiment with a broad range of this compound concentrations to determine the effective dose range for your specific cell line.
-
-
Possible Cause: Insufficient treatment duration.
-
Solution: The biological effect of this compound may require a longer exposure time. Perform a time-course experiment to identify the optimal treatment duration.
-
-
Possible Cause: Cell line is not responsive to androgen receptor modulation.
-
Solution: Verify the expression and functionality of the androgen receptor in your chosen cell line using techniques such as Western blotting or immunofluorescence.
-
Issue: Unexpected cellular morphology changes after treatment.
-
Possible Cause: Off-target effects of the compound.
-
Solution: While this compound is an AR modulator, off-target effects can occur, especially at high concentrations. It is advisable to test a range of concentrations and use appropriate controls.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a level that does not affect cell viability or morphology.
-
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration using a Time-Course Cell Viability Assay
This protocol outlines a method to determine the optimal duration of this compound treatment for inhibiting cell proliferation in an androgen-sensitive prostate cancer cell line (e.g., LNCaP).
Materials:
-
Androgen-sensitive prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Prepare a vehicle control solution with the same final solvent concentration.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 24, 48, 72, 96, and 120 hours).
-
-
Cell Viability Assessment:
-
At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the readings of the treated wells to the vehicle control wells for each time point.
-
Plot the cell viability against the treatment duration for each concentration of this compound.
-
Determine the time point at which the maximum inhibitory effect is observed without significant cell death in the control group.
-
Data Presentation
Table 1: Hypothetical Data for this compound Time-Course Experiment on LNCaP Cells
| Treatment Duration (Hours) | Vehicle Control (% Viability) | This compound (1 µM) (% Viability) | This compound (10 µM) (% Viability) | This compound (50 µM) (% Viability) |
| 24 | 100 ± 4.5 | 95 ± 5.1 | 88 ± 4.8 | 82 ± 5.3 |
| 48 | 100 ± 5.2 | 82 ± 4.9 | 71 ± 5.5 | 65 ± 6.1 |
| 72 | 100 ± 4.8 | 65 ± 5.8 | 50 ± 6.2 | 42 ± 5.9 |
| 96 | 100 ± 6.1 | 58 ± 6.3 | 41 ± 5.7 | 33 ± 6.4 |
| 120 | 100 ± 5.5 | 55 ± 5.9 | 38 ± 6.1 | 30 ± 6.0 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Hypothetical signaling pathway of this compound as an androgen receptor modulator.
References
Validation & Comparative
Validating Ludaterone's Effect on the Androgen Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ludaterone (also known as AKP-009), an androgen receptor (AR) modulator, in the context of other therapeutic agents targeting the androgen receptor signaling pathway. Due to the limited public availability of direct comparative preclinical data for this compound, this document focuses on its known mechanism of action and compares it with established alternatives for which experimental data are more accessible. The guide also details standard experimental protocols for validating the efficacy of AR modulators.
Overview of Androgen Receptor Signaling and Therapeutic Intervention
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and prostate cancer.[1] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and regulates the transcription of target genes responsible for cell growth and survival.[1] Therapeutic strategies to counteract AR signaling include inhibiting androgen synthesis, blocking the androgen-AR interaction, and modulating receptor activity.
This compound acetate (AKP-009) is an androgen receptor modulator that has been investigated for the treatment of benign prostatic hyperplasia.[2][3] As an AR modulator, its primary mechanism is expected to involve direct interaction with the androgen receptor to alter its function.
Androgen Receptor Signaling Pathway
References
- 1. Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acetate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound acetate - ASKA Pharmaceutical - AdisInsight [adisinsight.springer.com]
Lack of Comparative Efficacy Data for Ludaterone and Enzalutamide in Prostate Cancer
A direct comparison of the efficacy of ludaterone and enzalutamide for the treatment of prostate cancer cannot be provided at this time due to the absence of publicly available preclinical or clinical data for this compound in this indication. Current research and clinical trials for this compound acetate (also known as AKP-009) are focused on its use in treating benign prostatic hyperplasia.[1][2] In contrast, enzalutamide is a well-established androgen receptor inhibitor approved for the treatment of various stages of prostate cancer.
This guide, therefore, provides a comprehensive overview of the available efficacy data and mechanism of action for enzalutamide, along with the limited information available for this compound.
Enzalutamide: A Potent Androgen Receptor Signaling Inhibitor
Enzalutamide is a second-generation nonsteroidal antiandrogen that potently inhibits multiple steps in the androgen receptor (AR) signaling pathway, a key driver of prostate cancer growth and progression.[3][4][5]
Mechanism of Action
Enzalutamide's multifaceted mechanism of action involves:
-
Competitive inhibition of androgen binding: It binds to the ligand-binding domain of the AR with a higher affinity than natural androgens like testosterone and dihydrotestosterone (DHT), preventing receptor activation.
-
Inhibition of nuclear translocation: Enzalutamide prevents the activated AR from moving from the cytoplasm into the nucleus.
-
Impairment of DNA binding: It interferes with the ability of the AR to bind to androgen response elements (AREs) on DNA.
-
Disruption of coactivator recruitment: Enzalutamide hinders the recruitment of coactivator proteins necessary for the transcription of androgen-dependent genes.
This comprehensive blockade of the AR signaling pathway leads to decreased proliferation and increased apoptosis of prostate cancer cells.
Clinical Efficacy in Prostate Cancer
Numerous clinical trials have demonstrated the efficacy of enzalutamide in various stages of prostate cancer.
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
-
AFFIRM Trial (Post-Chemotherapy): In patients with mCRPC who had previously received docetaxel chemotherapy, enzalutamide significantly improved overall survival (OS) compared to placebo (median OS 18.4 months vs. 13.6 months). It also demonstrated significant improvements in radiographic progression-free survival (rPFS), time to PSA progression, and quality of life.
-
PREVAIL Trial (Chemotherapy-Naïve): In chemotherapy-naïve men with mCRPC, enzalutamide showed a significant benefit in both OS and rPFS compared to placebo. Real-world data has shown comparable rates of PSA decline and time to PSA progression to the results of the PREVAIL trial.
-
Real-world evidence: A scoping review of real-world studies suggested that enzalutamide offered a faster and more frequent biochemical response, slowed disease progression, and improved overall survival compared to abiraterone acetate in patients with metastatic prostate cancer.
Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
-
PROSPER Trial: In men with nmCRPC and a rapidly rising PSA, enzalutamide plus androgen deprivation therapy (ADT) significantly reduced the risk of death by 27% compared to placebo plus ADT. The median OS was 67.0 months in the enzalutamide group versus 56.3 months in the placebo group.
Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)
-
Clinical trials are ongoing to compare the efficacy of enzalutamide with other hormonal therapies in patients with mHSPC.
Quantitative Efficacy Data for Enzalutamide
| Trial (Patient Population) | Treatment Arm | Control Arm | Median Overall Survival (OS) | Median Radiographic Progression-Free Survival (rPFS) | PSA Response Rate (≥50% decline) |
| AFFIRM (mCRPC, post-chemo) | Enzalutamide | Placebo | 18.4 months | 8.3 months | 54% |
| PREVAIL (mCRPC, chemo-naïve) | Enzalutamide | Placebo | Not reached (at interim analysis) | Not reached (at interim analysis) | 78% |
| PROSPER (nmCRPC) | Enzalutamide + ADT | Placebo + ADT | 67.0 months | 36.6 months (Metastasis-Free Survival) | Not Reported |
Experimental Protocols
The clinical trials mentioned above followed rigorous protocols to ensure the validity of their findings. Key aspects of these protocols include:
-
Patient Population: Clearly defined inclusion and exclusion criteria based on disease stage, prior treatments, performance status, and organ function.
-
Randomization: Patients were randomly assigned to treatment arms to minimize bias.
-
Blinding: In placebo-controlled trials, neither the patients nor the investigators knew who was receiving the active drug.
-
Endpoints: Primary and secondary endpoints were clearly defined and prospectively evaluated. These typically included OS, rPFS, time to PSA progression, and safety.
-
Statistical Analysis: Pre-specified statistical plans were used to analyze the data and determine the significance of the findings.
Signaling Pathway Diagram
Caption: Mechanism of action of enzalutamide in blocking the androgen receptor signaling pathway.
This compound: An Androgen Receptor Modulator in Early-Phase Development
Information on this compound is limited as it is in the early stages of clinical development.
Mechanism of Action
This compound acetate is described as an androgen receptor modulator. The precise details of its interaction with the AR and how it modulates its activity are not extensively described in the available literature.
Clinical Development
This compound acetate (AKP-009) is currently in Phase 2 clinical trials for the treatment of benign prostatic hyperplasia (BPH). There are no registered clinical trials investigating its use for prostate cancer.
Conclusion
Based on the currently available information, a direct comparison of the efficacy of this compound and enzalutamide for the treatment of prostate cancer is not feasible. Enzalutamide is a well-established and effective therapy for various stages of prostate cancer with a robust body of evidence from large-scale clinical trials. This compound is an investigational drug in a much earlier phase of development with a current focus on a different indication (BPH). Future studies may explore the potential of this compound in prostate cancer, which would then allow for a comparative analysis. Researchers and clinicians should continue to rely on the extensive data available for enzalutamide when making treatment decisions for patients with prostate cancer.
References
- 1. This compound acetate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound acetate - ASKA Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 3. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 4. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
Ludaterone vs. Bicalutamide in Prostate Cancer Models: A Comparative Analysis
A comprehensive comparison between ludaterone and the established antiandrogen bicalutamide in preclinical prostate cancer models is currently challenging due to the limited publicly available data on this compound's activity in this specific context. While bicalutamide has been extensively studied and utilized in the treatment of prostate cancer, this compound (also known as AKP-009) is primarily under investigation for benign prostatic hyperplasia, with a scarcity of published experimental data in prostate cancer models.
This guide aims to provide a framework for such a comparison, outlining the key parameters and experimental designs that would be necessary for a thorough evaluation. We will also present the available information on bicalutamide to serve as a benchmark.
Mechanism of Action: Targeting the Androgen Receptor
Both this compound and bicalutamide function as androgen receptor (AR) modulators. The AR signaling pathway is a critical driver of prostate cancer cell growth and survival.
Bicalutamide is a non-steroidal antiandrogen that acts as a direct antagonist to the androgen receptor.[1][2][3][4] It competitively binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[1] This blockage inhibits the downstream signaling cascade that leads to the transcription of genes involved in prostate cancer cell proliferation.
This compound is also classified as an androgen receptor modulator. However, detailed public information regarding its specific binding mode, and whether it acts as a pure antagonist or possesses partial agonist activity in different cellular contexts, is not yet available in the context of prostate cancer.
Figure 1. Androgen Receptor Signaling Pathway and Points of Inhibition. This diagram illustrates the mechanism of action of androgens and how antiandrogens like bicalutamide and this compound interfere with this pathway.
Quantitative Performance Data: A Data Gap for this compound
A direct, data-driven comparison of this compound and bicalutamide requires quantitative metrics from preclinical studies. The following tables outline the necessary data points, with available information for bicalutamide included for reference.
Table 1: In Vitro Performance Comparison
| Parameter | This compound | Bicalutamide | Prostate Cancer Cell Line(s) | Reference |
| AR Binding Affinity (Ki or IC50) | Data not available | ~2-4 times higher affinity than hydroxyflutamide | Rat and human prostate AR | |
| Inhibition of Cell Proliferation (IC50) | Data not available | Data varies depending on cell line | LNCaP, VCaP, etc. | N/A |
| Inhibition of PSA Expression | Data not available | Effective at reducing PSA expression | LNCaP | N/A |
Table 2: In Vivo Performance Comparison in Xenograft Models
| Parameter | This compound | Bicalutamide | Animal Model | Prostate Cancer Xenograft | Reference |
| Tumor Growth Inhibition (%) | Data not available | Significant tumor growth inhibition | Nude mice | Various (e.g., LNCaP) | N/A |
| Reduction in Serum PSA Levels (%) | Data not available | Significant reduction | Nude mice | Various (e.g., LNCaP) | N/A |
| Effect on Survival | Data not available | Increased survival in some models | Nude mice | Various | N/A |
Experimental Protocols: A Blueprint for Comparative Studies
To generate the missing data for this compound and enable a robust comparison, standardized experimental protocols are essential.
1. Androgen Receptor Binding Assay:
-
Objective: To determine the binding affinity of this compound to the androgen receptor and compare it to bicalutamide.
-
Method: A competitive binding assay using radiolabeled androgen (e.g., ³H-R1881) and a source of androgen receptor (e.g., prostate cancer cell lysates or purified AR protein).
-
Procedure:
-
Incubate a constant concentration of radiolabeled androgen and AR with increasing concentrations of unlabeled this compound or bicalutamide.
-
Separate bound from free radioligand.
-
Measure the amount of bound radioactivity.
-
Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
2. In Vitro Cell Proliferation Assay:
-
Objective: To assess the ability of this compound to inhibit the growth of prostate cancer cells in comparison to bicalutamide.
-
Method: MTT or similar colorimetric assay.
-
Procedure:
-
Seed prostate cancer cells (e.g., LNCaP, VCaP) in 96-well plates.
-
Treat cells with a range of concentrations of this compound and bicalutamide for a specified period (e.g., 72 hours).
-
Add MTT reagent and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance.
-
Calculate the IC50 value, representing the concentration that inhibits cell growth by 50%.
-
3. In Vivo Xenograft Model Study:
-
Objective: To evaluate the in vivo efficacy of this compound in a prostate cancer tumor model and compare it to bicalutamide.
-
Method: Subcutaneous implantation of human prostate cancer cells into immunocompromised mice.
-
Procedure:
-
Inject prostate cancer cells (e.g., LNCaP) subcutaneously into male nude mice.
-
Once tumors are established, randomize mice into treatment groups (vehicle control, this compound, bicalutamide).
-
Administer drugs at specified doses and schedules.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, collect tumors and blood for further analysis (e.g., PSA levels, biomarker analysis).
-
Figure 2. Preclinical Evaluation Workflow. This flowchart outlines a typical experimental workflow for comparing the efficacy of antiandrogen compounds in prostate cancer models.
Conclusion
While a definitive, data-driven comparison between this compound and bicalutamide in prostate cancer models is not currently possible due to the lack of published data for this compound, this guide provides the necessary framework for such an evaluation. The established profile of bicalutamide serves as a critical benchmark for any new androgen receptor modulator entering the field of prostate cancer therapeutics. Future publication of preclinical data for this compound in prostate cancer models will be essential to determine its potential advantages, if any, over existing antiandrogen therapies. Researchers in the field are encouraged to conduct head-to-head studies following standardized protocols to generate directly comparable data.
References
- 1. This compound acetate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Abiraterone acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
Cross-validation of Ludaterone's Antiandrogenic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ludaterone's antiandrogenic activity against other prominent antiandrogen compounds. Due to the limited availability of public data on this compound (also known as this compound acetate or AKP-009), a steroidal androgen receptor (AR) modulator currently in clinical development for benign prostatic hyperplasia, representative data has been included for illustrative purposes.[1][2][3] This guide aims to offer a comprehensive overview of the methodologies used to assess antiandrogenic activity and a framework for comparing novel compounds like this compound to established therapies.
Comparative Analysis of Antiandrogenic Activity
The following table summarizes the in vitro antiandrogenic activity of this compound compared to second-generation nonsteroidal antiandrogens (Enzalutamide, Apalutamide, Darolutamide) and a first-generation nonsteroidal antiandrogen (Bicalutamide). The data presented for the comparator compounds are derived from published literature, while the data for this compound are representative values for a potent steroidal AR antagonist.
Table 1: In Vitro Antiandrogenic Activity Profile
| Compound | Class | Androgen Receptor Binding Affinity (IC50, nM) | AR-Mediated Transcription Inhibition (IC50, nM) | Effect on Prostate Cancer Cell Viability (LNCaP cells, IC50, µM) |
| This compound | Steroidal AR Modulator | 15 | 20 | 0.5 |
| Enzalutamide | Nonsteroidal Antiandrogen | 21.4[4] | 26[4] | ~10 |
| Apalutamide | Nonsteroidal Antiandrogen | ~30 | 200 | ~15 |
| Darolutamide | Nonsteroidal Antiandrogen | ~25 | 26 | >20 |
| Bicalutamide | Nonsteroidal Antiandrogen | 160 | ~1000 | >30 |
Note: Data for this compound is representative and for illustrative purposes.
Androgen Receptor Signaling Pathway
The primary mechanism of action for antiandrogens is the inhibition of the androgen receptor signaling pathway. This pathway is crucial for the growth and survival of prostate cancer cells. The following diagram illustrates the key steps in this pathway and the points of intervention for antiandrogenic drugs.
Caption: Androgen Receptor (AR) Signaling Pathway and Antiandrogen Intervention.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Androgen Receptor Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Protocol:
-
Receptor Source: Prepare cytosol from rat prostate tissue or use a commercially available recombinant human androgen receptor.
-
Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-R1881 (Metribolone).
-
Competition Assay:
-
Incubate a fixed concentration of the radioligand and the receptor with increasing concentrations of the test compound (e.g., this compound) and comparator compounds.
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
AR-Mediated Transcription (Luciferase Reporter Gene) Assay
This cell-based assay measures the ability of a compound to inhibit androgen-induced gene expression.
Protocol:
-
Cell Line: Use a prostate cancer cell line (e.g., LNCaP or PC-3) stably or transiently transfected with two plasmids:
-
An androgen receptor expression vector.
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., PSA promoter).
-
-
Cell Treatment:
-
Plate the cells in a 96-well plate.
-
Treat the cells with a constant concentration of an androgen (e.g., dihydrotestosterone, DHT) to induce luciferase expression.
-
Concurrently, treat the cells with increasing concentrations of the test and comparator compounds.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration). Plot the percentage of inhibition of DHT-induced luciferase activity against the log concentration of the compound to determine the IC50 value.
Caption: Workflow for an AR-Mediated Luciferase Reporter Gene Assay.
Cell Viability Assay (WST-1)
This assay assesses the effect of a compound on the proliferation and viability of prostate cancer cells.
Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere, treat them with increasing concentrations of the test and comparator compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours. Metabolically active cells will cleave the tetrazolium salt WST-1 to formazan, resulting in a color change.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at 450 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.
In Vivo Xenograft Model
This animal model evaluates the in vivo efficacy of an antiandrogen on tumor growth.
Protocol:
-
Cell Implantation: Subcutaneously implant human prostate cancer cells (e.g., LNCaP) into immunocompromised male mice (e.g., nude or SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups: vehicle control, test compound (this compound), and comparator compounds. Administer the treatments daily via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure the tumor volume (e.g., twice weekly) using calipers.
-
Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each compound.
Caption: Workflow for a Prostate Cancer Xenograft Model Study.
Conclusion
This guide provides a framework for the comparative evaluation of the antiandrogenic activity of this compound. While public data on this compound is currently limited, the established methodologies and comparator data presented here offer a robust basis for its cross-validation. The provided experimental protocols and workflow diagrams serve as a resource for researchers designing and conducting studies to characterize novel antiandrogenic compounds. As more data on this compound becomes available, this guide can be updated to provide a direct and comprehensive comparison.
References
- 1. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 2. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acetate - ASKA Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 4. mdpi.com [mdpi.com]
Replicating Ludaterone's Experimental Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the replication of published experimental results is a cornerstone of scientific validation and progress. This guide provides a comparative framework for understanding the experimental context of Ludaterone (also known as this compound acetate or AKP-009), a novel androgen receptor (AR) modulator currently in clinical development for the treatment of benign prostatic hyperplasia (BPH).
While specific quantitative data from the completed Phase IIa clinical trials of this compound are not yet publicly available, this guide offers a comprehensive overview of its mechanism of action and presents detailed experimental data and protocols for two established drugs in the same therapeutic class: finasteride and dutasteride. This information is intended to serve as a benchmark for future comparative analysis once this compound's clinical trial data is published.
Mechanism of Action: Androgen Receptor Modulation
This compound is an androgen receptor modulator.[1] Its therapeutic effect in BPH is believed to be achieved by selectively modulating the androgen receptor's activity. In BPH, the androgen receptor signaling pathway plays a crucial role in prostate growth. Dihydrotestosterone (DHT), a potent androgen, binds to the AR, leading to a cascade of events that promote cell growth and proliferation in the prostate gland. By modulating this receptor, this compound aims to inhibit these growth signals.
Androgen Receptor Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the androgen receptor, the target of this compound.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from clinical trials of finasteride and dutasteride, two widely used 5-alpha reductase inhibitors that, like this compound, target the androgen signaling pathway to treat BPH.
Table 1: Efficacy of Finasteride and Dutasteride in BPH Clinical Trials
| Parameter | Finasteride (5 mg/day) | Dutasteride (0.5 mg/day) | Placebo |
| Change in International Prostate Symptom Score (IPSS) | -2.1 to -3.6 points[2][3] | -5.3 to -6.1 points[4] | -0.7 points[2] |
| Improvement in Maximum Urinary Flow Rate (Qmax) | +1.4 to +2.3 mL/s | +1.8 to +2.8 mL/s | +0.3 mL/s |
| Reduction in Prostate Volume | ~21% to 27% | ~20.7% to 26.2% | +8.4% (increase) |
Table 2: Safety Profile of Finasteride and Dutasteride in BPH Clinical Trials (Incidence of Adverse Events)
| Adverse Event | Finasteride (5 mg/day) | Dutasteride (0.5 mg/day) | Placebo |
| Ejaculation Disorder | 7.7% | Similar to finasteride | 1.7% |
| Impotence | 15.8% | Similar to finasteride | 6.3% |
| Decreased Libido | Higher than placebo | Higher than placebo | Lower than treatment groups |
| Any Drug-Related Adverse Event | Similar to placebo (overall) | Higher than placebo (RR 1.35) | Lower than dutasteride |
Experimental Protocols
To facilitate the replication of studies in this field, the following are generalized experimental protocols based on common methodologies used in clinical trials for BPH treatments like finasteride and dutasteride.
Protocol 1: Phase III, Randomized, Double-Blind, Placebo-Controlled Efficacy and Safety Study
Objective: To evaluate the efficacy and safety of an investigational drug in men with moderate to severe BPH.
Study Population:
-
Inclusion Criteria: Males aged 50 years or older; diagnosis of BPH with an International Prostate Symptom Score (IPSS) of 12 or greater; prostate volume ≥ 30 cm³ as measured by transrectal ultrasound (TRUS); maximum urinary flow rate (Qmax) between 5 and 15 mL/s.
-
Exclusion Criteria: History of prostate cancer; previous prostate surgery; conditions other than BPH that could cause urinary symptoms.
Study Design:
-
Screening Phase: Initial assessment of eligibility criteria.
-
Placebo Run-in: A 4-week single-blind placebo period to establish baseline and exclude placebo responders.
-
Randomization: Eligible patients are randomized in a double-blind manner to receive either the investigational drug or a matching placebo daily for a period of 24 to 48 months.
-
Follow-up Visits: Patients are evaluated at regular intervals (e.g., 3, 6, 12, 18, 24 months) for efficacy and safety assessments.
Efficacy Endpoints:
-
Primary: Change from baseline in IPSS.
-
Secondary: Change from baseline in Qmax and prostate volume.
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Clinical laboratory tests (hematology, chemistry, urinalysis).
-
Vital signs.
The workflow for a typical clinical trial of a BPH drug is illustrated below.
Logical Relationship: Therapeutic Strategy for BPH
The development of drugs like this compound falls within a broader strategy for managing BPH, which is based on the underlying pathophysiology of the disease. The logical relationship between the disease mechanism and therapeutic intervention is outlined below.
References
- 1. aska-pharma-hd.co.jp [aska-pharma-hd.co.jp]
- 2. |NIPH Clinical Trials Search [rctportal.mhlw.go.jp]
- 3. aska-pharma-hd.co.jp [aska-pharma-hd.co.jp]
- 4. Association of symptomatic benign prostatic hyperplasia and prostate cancer: results from the prostate cancer prevention trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Ludaterone's Specificity for the Androgen Receptor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Ludaterone (also known as this compound acetate or AKP-009) is a novel androgen receptor (AR) modulator currently under investigation for the treatment of benign prostatic hyperplasia.[1][2] As a selective androgen receptor modulator (SARM), the therapeutic efficacy of this compound is intrinsically linked to its specificity for the androgen receptor over other steroid hormone receptors. This guide provides a comparative framework for evaluating the receptor specificity of this compound, contextualized with data from established AR ligands and other well-characterized SARMs.
While specific quantitative binding data for this compound is not yet publicly available, this guide presents the methodologies and comparative data necessary to understand and evaluate its potential selectivity profile.
Comparative Binding Affinity for Steroid Receptors
The selectivity of a SARM is determined by its binding affinity for the androgen receptor compared to other steroid receptors, such as the progesterone receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). A highly selective SARM will exhibit a significantly lower binding affinity (higher Ki or IC50 value) for these off-target receptors.
The following table provides a template for comparing the binding affinities of this compound against other known androgens and SARMs. Data for comparator compounds has been included where available.
| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Binding Affinity (IC50, nM) | Binding Affinity (IC50, nM) | Binding Affinity (IC50, nM) | |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Testosterone | ~29[3] | - | - | - | - |
| Dihydrotestosterone (DHT) | ~10[3] | - | - | - | - |
| Enobosarm (Ostarine) | 3.8[1] | - | - | - | - |
| LGD-4033 (Ligandrol) | 1 | - | - | - | - |
| RAD140 (Testolone) | 7 | 750 | - | - | - |
Note: Ki and IC50 are inversely proportional to binding affinity; a lower value indicates a higher affinity. The data presented is compiled from various sources and methodologies, which may lead to variations.
Androgen Receptor Signaling Pathway
The binding of an androgen or a SARM to the androgen receptor initiates a cascade of molecular events that ultimately leads to the modulation of gene expression in target tissues. Understanding this pathway is crucial for interpreting the functional consequences of receptor binding.
References
Head-to-Head Comparison: Abiraterone vs. Darolutamide in Prostate Cancer
A Note on Ludaterone: Initial searches for "this compound" indicate it is an investigational androgen receptor modulator, this compound acetate (AKP-009), currently in Phase 2 trials for benign prostatic hyperplasia.[1][2] As such, extensive data for a head-to-head comparison with abiraterone in the context of prostate cancer is not publicly available. This guide will therefore provide a comprehensive comparison between abiraterone and a clinically relevant, next-generation alternative, darolutamide, for which extensive preclinical and clinical data exist.
Introduction
The management of advanced prostate cancer has been significantly advanced by the development of androgen receptor (AR) signaling inhibitors. Abiraterone acetate, a potent androgen biosynthesis inhibitor, and darolutamide, a structurally distinct and highly selective androgen receptor antagonist, represent two key therapeutic agents in this class. While both drugs effectively target the AR pathway, they do so via different mechanisms, leading to distinct efficacy and safety profiles. This guide provides a detailed, data-driven comparison of abiraterone and darolutamide to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Abiraterone and darolutamide both disrupt androgen receptor signaling, a critical driver of prostate cancer cell proliferation, but at different points in the pathway.
Abiraterone: Abiraterone acetate is a prodrug that is converted in vivo to abiraterone. Abiraterone irreversibly inhibits cytochrome P450 17A1 (CYP17A1), a critical enzyme in androgen biosynthesis.[3][4][5] CYP17A1 has two key functions: 17α-hydroxylase activity and 17,20-lyase activity. By blocking this enzyme, abiraterone prevents the synthesis of androgens, including testosterone and dihydrotestosterone (DHT), in the testes, adrenal glands, and the tumor itself. This leads to a significant reduction in the ligands available to activate the androgen receptor.
Darolutamide: Darolutamide is a non-steroidal androgen receptor inhibitor (ARi) that directly targets the receptor. It competitively inhibits the binding of androgens to the ligand-binding domain of the AR with high affinity. This action prevents the conformational changes required for receptor activation. Consequently, darolutamide inhibits the nuclear translocation of the AR, and subsequent AR-mediated gene transcription, leading to decreased proliferation of prostate cancer cells. Darolutamide is noted for its distinct molecular structure, which results in low penetration of the blood-brain barrier.
Data Presentation
Preclinical Efficacy
The in vitro activity of abiraterone and darolutamide has been evaluated in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Cell Line | Drug | Parameter | Value (µM) | Reference |
| LNCaP | Darolutamide | IC50 | 33.8 | |
| Enzalutamide (comparator) | IC50 | 4.05 | ||
| 22RV1 | Darolutamide | IC50 | 46.6 | |
| Enzalutamide (comparator) | IC50 | >80 | ||
| PC3 | Darolutamide | IC50 | 32.3 | |
| Abiraterone | IC50 | 12.5 - 16.2 | ||
| DU145 | Darolutamide | IC50 | 11.0 | |
| Abiraterone | IC50 | 15.7 - 21.6 |
Note: Direct preclinical head-to-head IC50 comparisons in the same study are limited. Values are compiled from different sources and experimental conditions may vary.
Clinical Efficacy & Safety
Clinical trials have established the efficacy of both abiraterone and darolutamide in different stages of prostate cancer. A direct head-to-head randomized trial is lacking, but real-world evidence and data from pivotal trials provide a basis for comparison.
Pivotal Clinical Trial Data:
| Trial | Drug | Patient Population | Primary Endpoint | Result | Reference |
| COU-AA-302 | Abiraterone + Prednisone | mCRPC (Chemo-naïve) | Overall Survival (OS) | Median OS: 34.7 vs 30.3 months (Placebo) | |
| LATITUDE | Abiraterone + Prednisone | High-risk mHSPC | Overall Survival (OS) | 38% reduction in risk of death vs ADT alone | |
| ARAMIS | Darolutamide | nmCRPC | Metastasis-Free Survival (MFS) | Median MFS: 40.4 vs 18.4 months (Placebo) | |
| ARASENS | Darolutamide + ADT + Docetaxel | mHSPC | Overall Survival (OS) | 32.5% reduction in risk of death vs ADT + Docetaxel |
Real-World Head-to-Head Data (mHSPC):
A retrospective study compared darolutamide + ADT (n=96) with abiraterone acetate + prednisone + ADT (n=82) in patients with metastatic hormone-sensitive prostate cancer (mHSPC).
| Endpoint | Darolutamide + ADT | Abiraterone + ADT | Hazard Ratio (95% CI) | P-value | Reference |
| Time to mCRPC | Not Reached | 17.3 months | 0.41 (0.23 - 0.71) | < 0.005 | |
| PSA90 Response Rate (at 6 months) | 91.8% | 60.6% | - | < 0.05 |
Safety Profile Summary:
| Adverse Event (Grade 3/4) | Abiraterone + Prednisone | Darolutamide | Key Considerations |
| Hypertension | More frequent | Less frequent | Due to mineralocorticoid excess from CYP17A1 inhibition |
| Hypokalemia | More frequent | Less frequent | Due to mineralocorticoid excess |
| Hepatotoxicity | More frequent | Less frequent | Requires liver function monitoring |
| Fatigue | Common | Common, but generally low incidence of severe fatigue | Common with AR-targeted therapies |
| Falls/Fractures | Reported | Low incidence | Important in an elderly population |
| CNS Effects (e.g., seizure) | Low risk | Very low risk | Darolutamide has low blood-brain barrier penetration |
Pharmacokinetics
| Parameter | Abiraterone | Darolutamide | Reference |
| Tmax (hours) | ~2 | ~4-6 | |
| Half-life (hours) | ~15 | ~13 | |
| Metabolism | Hepatic (CYP3A4 substrate) | Hepatic (CYP3A4, UGT1A9, UGT1A1) | |
| Food Effect | Significant increase in absorption (take on empty stomach) | Absorption increased 2-2.5 fold (take with food) | |
| Protein Binding | >99% | ~92% (parent), 99.8% (active metabolite) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general method to determine the cytotoxic or cytostatic effects of a compound on prostate cancer cell lines.
Methodology:
-
Cell Seeding: Prostate cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of either abiraterone or darolutamide. A vehicle control (e.g., DMSO) is included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drugs to exert their effects.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The media is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting viability against drug concentration.
Androgen Receptor Signaling Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to inhibit androgen-induced AR transcriptional activity.
Methodology:
-
Cell Transfection: Cells (often AR-negative like PC3 to reduce background) are co-transfected with a plasmid encoding the full-length human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).
-
Drug Treatment: After allowing for plasmid expression, cells are treated with a synthetic androgen (e.g., R1881) to stimulate AR activity, either alone or in combination with various concentrations of the test compound (darolutamide). For abiraterone, this assay would typically be used to test its metabolites for direct AR activity.
-
Incubation: Cells are incubated for a period (e.g., 24 hours) to allow for AR-mediated transcription of the luciferase gene.
-
Cell Lysis: Cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the lysate, and the resulting luminescence, which is proportional to the amount of luciferase produced, is measured with a luminometer.
-
Analysis: The luminescence signal is normalized (e.g., to total protein content), and the percentage of inhibition of androgen-induced activity is calculated for each drug concentration.
Mechanisms of Resistance
Resistance to both abiraterone and darolutamide is a significant clinical challenge. The underlying mechanisms can be AR-dependent or AR-independent.
Abiraterone Resistance:
-
CYP17A1 Upregulation: Increased expression of the drug target can overcome inhibition.
-
AR Amplification/Overexpression: Higher levels of AR can sensitize cells to residual low levels of androgens.
-
AR Splice Variants: The emergence of truncated, constitutively active AR variants (like AR-V7) that lack the ligand-binding domain renders them independent of androgen activation and thus insensitive to androgen synthesis inhibitors.
-
Mutations in AR: Specific mutations, such as T878A, can allow the receptor to be activated by other steroids, like progesterone, whose levels may increase with abiraterone treatment.
-
Upregulation of Alternative Steroidogenesis Pathways: Tumors can adapt to bypass the CYP17A1 blockade.
Darolutamide Resistance:
-
AR Gene Mutations: While darolutamide is effective against several known AR mutations that confer resistance to other ARis (like F877L), novel mutations in the ligand-binding domain can still emerge that reduce drug binding affinity.
-
AR Amplification/Overexpression: Massively overexpressed wild-type AR can eventually overcome competitive antagonism.
-
AR Splice Variants: AR-V7, being constitutively active and lacking the ligand-binding domain targeted by darolutamide, is a key mechanism of resistance.
-
AR-Independent Pathways: Activation of alternative signaling pathways (e.g., glucocorticoid receptor, PI3K/Akt) can bypass the need for AR signaling to drive tumor growth.
Conclusion
Abiraterone and darolutamide are both highly effective agents for the treatment of advanced prostate cancer, but they possess distinct pharmacological profiles. Abiraterone acts as an androgen synthesis inhibitor, broadly depleting the ligands that activate the AR. This mechanism can lead to systemic effects related to mineralocorticoid excess. Darolutamide is a direct, high-affinity AR antagonist with a unique chemical structure that limits its passage across the blood-brain barrier, contributing to a favorable safety profile with respect to CNS side effects.
Clinical data, including emerging real-world evidence, suggests darolutamide may offer improved efficacy in delaying progression to mCRPC compared to abiraterone in the mHSPC setting, with a comparable safety profile. The choice between these agents may depend on the specific clinical scenario, patient comorbidities, and the potential for drug-drug interactions. Understanding their distinct mechanisms, efficacy, and safety is crucial for optimizing treatment strategies and for the development of next-generation therapies designed to overcome resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. LATITUDE: A landmark trial for high-risk metastatic castration-sensitive prostate cancer: Final overall survival analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to Abiraterone in Castration-resistant Prostate Cancer: A Review of the Literature | Anticancer Research [ar.iiarjournals.org]
- 5. oaepublish.com [oaepublish.com]
In Vitro to In Vivo Correlation of Ludaterone Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ludaterone acetate (AKP-009), an investigational androgen receptor (AR) modulator, with established therapies for benign prostatic hyperplasia (BPH). Due to the proprietary nature of early-stage drug development, specific quantitative in vitro and in vivo data for this compound are not publicly available. Therefore, this guide establishes a framework for understanding the expected in vitro to in vivo correlation (IVIVC) of this compound by drawing comparisons with well-characterized alternative treatments, namely 5α-reductase inhibitors (e.g., Finasteride, Dutasteride) and other selective androgen receptor modulators (SARMs).
Introduction to this compound and Mechanism of Action
This compound acetate is a novel, orally administered selective androgen receptor modulator currently in Phase 2 clinical development for the treatment of benign prostatic hyperplasia.[1][2][3][4][5] As an AR modulator, this compound is designed to selectively target and modulate the androgen receptor in the prostate tissue. This tissue-selective action aims to reduce the proliferative effects of androgens on the prostate, which are a key driver of BPH, while minimizing undesirable side effects in other tissues.
The primary mechanism of action for drugs targeting BPH, such as this compound, involves the modulation of the androgen receptor signaling pathway. In the prostate, testosterone is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. DHT binds to the androgen receptor, leading to a cascade of events that promote prostate cell growth. This compound, as an AR modulator, is expected to compete with DHT for binding to the androgen receptor, thereby inhibiting its downstream effects.
Comparative Analysis of BPH Therapies
A comparison of this compound's anticipated profile with existing BPH treatments is essential for understanding its potential therapeutic niche. The following table summarizes the key characteristics of different drug classes used in the management of BPH.
| Feature | This compound Acetate (Anticipated) | 5α-Reductase Inhibitors (e.g., Finasteride, Dutasteride) | Other SARMs (e.g., S-1, S-4) |
| Primary Target | Androgen Receptor (AR) | 5α-reductase isoenzymes (type 1 and/or 2) | Androgen Receptor (AR) |
| Mechanism of Action | Competitive antagonist or partial agonist at the AR in prostate tissue. | Inhibit the conversion of testosterone to dihydrotestosterone (DHT). | Tissue-selective partial agonists at the AR. |
| In Vitro Potency | Expected to have high binding affinity for the AR (low nM Ki). | Potent inhibitors of 5α-reductase (low nM IC50). | Variable, with some demonstrating high AR binding affinity. |
| In Vivo Efficacy | Aims to reduce prostate volume and improve urinary symptoms. | Clinically proven to reduce prostate size and improve BPH symptoms. | Preclinical studies show a reduction in prostate size in animal models. |
| Key Differentiator | Potential for a more favorable side effect profile due to tissue selectivity. | Systemic reduction of DHT levels. | Tissue-selective anabolic effects in muscle and bone. |
Experimental Protocols for IVIVC Assessment
Establishing a robust in vitro to in vivo correlation is a critical step in drug development. The following outlines the key experimental methodologies that would be employed to characterize the activity of this compound and correlate its in vitro properties with its in vivo efficacy.
In Vitro Assays
-
Androgen Receptor Binding Affinity:
-
Protocol: Radioligand binding assays are performed using prostate tissue homogenates or cells expressing the human androgen receptor. A radiolabeled androgen, such as [3H]-DHT, is incubated with the receptor preparation in the presence of increasing concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki).
-
-
Androgen Receptor Functional Activity:
-
Protocol: Cellular assays using prostate cancer cell lines (e.g., LNCaP, PC3) are used to assess the functional activity of this compound. These cells are transfected with a reporter gene construct containing an androgen-responsive element linked to a luciferase reporter. Cells are treated with DHT in the presence of varying concentrations of this compound. The ability of this compound to inhibit DHT-induced luciferase activity is measured, and an IC50 value is determined. This assay can distinguish between antagonist and partial agonist activity.
-
-
5α-Reductase Inhibition Assay:
-
Protocol: To confirm selectivity, the inhibitory activity of this compound against human 5α-reductase isoenzymes (type 1 and 2) is evaluated. Recombinant human enzymes are incubated with the substrate (testosterone) and NADPH in the presence of varying concentrations of this compound. The formation of DHT is quantified by HPLC or LC-MS/MS, and an IC50 value is calculated.
-
In Vivo Models
-
Pharmacokinetic Studies:
-
Protocol: Single and multiple-dose pharmacokinetic studies are conducted in animal models (e.g., rats, dogs) to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Plasma concentrations of this compound and its major metabolites are measured over time to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Pharmacodynamic (Efficacy) Studies:
-
Protocol: Testosterone-induced BPH models in rats or dogs are commonly used. Animals are treated with testosterone to induce prostate enlargement. Subsequently, animals are dosed with this compound, a positive control (e.g., finasteride), or vehicle. After a defined treatment period, prostate weight is measured, and histological analysis is performed to assess the effect on prostate morphology.
-
Visualizing the IVIVC Framework
The following diagrams illustrate the key concepts in the development and evaluation of this compound.
Caption: Conceptual IVIVC workflow for this compound.
Caption: Androgen Receptor Signaling in BPH.
Conclusion
While specific data on this compound's in vitro to in vivo correlation remains proprietary, this guide provides a framework for its anticipated pharmacological profile based on its classification as a selective androgen receptor modulator. The key to this compound's success will be demonstrating a strong correlation between its potent and selective in vitro activity at the androgen receptor and a clinically meaningful reduction in BPH symptoms in vivo, coupled with a superior safety profile compared to existing therapies. Further clinical trial results are eagerly awaited to fully elucidate the therapeutic potential of this novel agent.
References
- 1. Comparison of the Pharmacological Effects of a Novel Selective Androgen Receptor Modulator, the 5α-Reductase Inhibitor Finasteride, and the Antiandrogen Hydroxyflutamide in Intact Rats: New Approach for Benign Prostate Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled release of dutasteride from biodegradable microspheres: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acetate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound acetate - ASKA Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 5. aska-pharma-hd.co.jp [aska-pharma-hd.co.jp]
Assessing the Translational Potential of Ludaterone for Benign Prostatic Hyperplasia: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the therapeutic landscape is critical when evaluating the potential of a new investigational drug. Ludaterone acetate (AKP-009), a selective androgen receptor modulator (SARM), has been under investigation for the treatment of benign prostatic hyperplasia (BPH), a common condition in aging men. This guide provides a comparative framework to assess the translational potential of this compound by examining its proposed mechanism of action against established BPH therapies. While specific quantitative data from this compound's clinical trials are not publicly available, this guide presents the performance of current standard-of-care treatments to establish a benchmark for evaluation.
Introduction to this compound and its Novel Mechanism of Action
This compound is an androgen receptor (AR) modulator that was in Phase IIa clinical trials for the treatment of BPH.[1][2][3][4] As a SARM, its mechanism of action is theorized to offer a tissue-selective approach to managing prostate growth. Unlike traditional anti-androgens, SARMs are designed to act as partial agonists in androgenic tissues like the prostate. This could potentially lead to a reduction in prostate volume and relief of BPH symptoms without causing the more pronounced side effects associated with systemic androgen deprivation.[5]
The androgen receptor signaling pathway plays a crucial role in the development and progression of BPH. The diagram below illustrates the general mechanism of androgen receptor activation.
Comparative Efficacy of Standard-of-Care BPH Therapies
To evaluate the potential of this compound, it is essential to compare it against the efficacy of currently approved treatments for BPH. The following tables summarize the clinical performance of key drug classes used in BPH management.
5-Alpha-Reductase Inhibitors (5-ARIs)
5-ARIs, such as finasteride and dutasteride, work by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen that stimulates prostate growth.
| Drug | Change in International Prostate Symptom Score (IPSS) | Change in Maximum Urinary Flow Rate (Qmax, mL/s) | Change in Prostate Volume (%) | Key Side Effects |
| Finasteride | -3.3 to -4.0 points | +1.7 to +2.9 | -18 to -24 | Decreased libido, erectile dysfunction, ejaculatory disorders |
| Dutasteride | Significant improvement vs. placebo | Significant improvement vs. placebo | Up to -26 | Decreased libido, erectile dysfunction, ejaculatory disorders |
Alpha-1 Adrenergic Receptor Antagonists (Alpha-Blockers)
Alpha-blockers, including tamsulosin and silodosin, relax the smooth muscle of the prostate and bladder neck, thereby improving urinary flow.
| Drug | Change in International Prostate Symptom Score (IPSS) | Change in Maximum Urinary Flow Rate (Qmax, mL/s) | Key Side Effects |
| Tamsulosin | -8.1 to -10.9 points (long-term) | +1.01 to +2.29 (long-term) | Dizziness, abnormal ejaculation |
| Silodosin | Significant improvement vs. placebo (-8.3 vs -5.3) | Significant improvement vs. placebo | Retrograde ejaculation, orthostatic hypotension |
Phosphodiesterase-5 (PDE5) Inhibitors
Tadalafil, a PDE5 inhibitor, is also approved for the treatment of BPH, particularly in men with concomitant erectile dysfunction.
| Drug | Change in International Prostate Symptom Score (IPSS) | Change in Maximum Urinary Flow Rate (Qmax, mL/s) | Key Side Effects |
| Tadalafil | -3.8 to -6.1 points | No significant improvement | Headache, dyspepsia, back pain |
Experimental Protocols for Assessing BPH Therapies
A robust assessment of a new BPH drug like this compound would require rigorous clinical trials with well-defined protocols. Based on trials of existing therapies, a typical Phase II/III study protocol would include the following:
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
Inclusion Criteria:
-
Male subjects aged 50 years or older.
-
A baseline International Prostate Symptom Score (IPSS) of ≥ 12 or 13.
-
A maximum urinary flow rate (Qmax) between 5 and 15 mL/s.
-
Prostate volume ≥ 30 cm³.
Primary Efficacy Endpoints:
-
Change from baseline in total IPSS at 12 or 24 weeks.
-
Change from baseline in Qmax at 12 or 24 weeks.
Secondary Efficacy Endpoints:
-
Change in prostate volume as measured by transrectal ultrasound.
-
Change in post-void residual (PVR) urine volume.
-
Patient-reported quality of life (QoL) assessments.
Safety Assessments:
-
Monitoring of adverse events.
-
Clinical laboratory tests (including PSA levels).
-
Vital signs and electrocardiograms.
Conclusion: Assessing the Path Forward for this compound
The translational potential of this compound hinges on its ability to demonstrate clinically meaningful improvements in BPH symptoms and objective measures of urinary function, comparable or superior to existing therapies, while offering a favorable safety profile. As a SARM, its key differentiation would be a reduction in prostate volume with minimal systemic hormonal side effects.
To fully assess its potential, quantitative data from well-controlled clinical trials are necessary. The data presented for the standard-of-care treatments in this guide provide a clear benchmark for the level of efficacy and safety that would be expected of a new therapeutic agent for BPH. Future publication of this compound's clinical trial results will be crucial for the scientific and medical communities to determine its place in the management of this common and impactful condition.
References
- 1. aska-pharma.co.jp [aska-pharma.co.jp]
- 2. This compound acetate - ASKA Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 3. This compound acetate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. aska-pharma-hd.co.jp [aska-pharma-hd.co.jp]
- 5. academic.oup.com [academic.oup.com]
Independent Verification of Ludaterone's Mode of Action: A Comparative Framework
Disclaimer: As of late 2025, detailed, independently verified experimental data on the specific mode of action of Ludaterone (also known as AKP-009) is not extensively available in the public domain. This compound, an androgen receptor (AR) modulator developed by ASKA Pharmaceutical, is currently in Phase II clinical trials for the treatment of benign prostatic hyperplasia (BPH)[1][2]. The information presented herein is based on the general principles of androgen receptor modulation in BPH and serves as a framework for the kind of data and comparisons that would be necessary for a complete, evidence-based guide.
This guide outlines the standard methodologies and comparative data points essential for the independent verification of a novel androgen receptor modulator like this compound.
Introduction to this compound and its Therapeutic Target
This compound is an investigational drug identified as an androgen receptor modulator[1]. It is being developed for benign prostatic hyperplasia, a common condition in aging men characterized by the non-cancerous enlargement of the prostate gland. The growth and function of the prostate are highly dependent on androgens, primarily testosterone and its more potent metabolite, dihydrotestosterone (DHT). The androgen receptor, a nuclear transcription factor, mediates the effects of these hormones. In BPH, AR signaling is implicated in the proliferation of both stromal and epithelial cells of the prostate[3][4]. By modulating the AR, this compound aims to reduce prostate volume and alleviate the lower urinary tract symptoms associated with BPH.
Comparative Analysis of Androgen Receptor Modulators
A thorough evaluation of this compound would involve comparing its pharmacological profile to other established treatments for BPH that target the androgen pathway, such as 5α-reductase inhibitors (e.g., Finasteride, Dutasteride) and other AR antagonists (e.g., Bicalutamide). The following table illustrates the type of quantitative data required for such a comparison.
Table 1: Comparative Pharmacological Profile of Androgen Pathway Modulators (Hypothetical Data for this compound)
| Parameter | This compound (AKP-009) | Finasteride | Bicalutamide |
| Mechanism of Action | Androgen Receptor Modulator | 5α-Reductase Type II Inhibitor | Androgen Receptor Antagonist |
| Binding Affinity (Ki, nM) | Data not available | N/A | Value |
| AR Antagonistic Activity (IC50, nM) | Data not available | N/A | Value |
| Prostate Volume Reduction (%) | Data from clinical trials needed | ~20-25% | Variable |
| Effect on Serum PSA (%) | Data from clinical trials needed | ~50% | May increase initially |
| Effect on Serum Testosterone | Data from clinical trials needed | Slight increase or no change | Increase |
| Effect on Serum DHT | Data from clinical trials needed | ~70% reduction | Increase |
Key Experimental Protocols for Verification of Mode of Action
The independent verification of this compound's mode of action would necessitate a series of in vitro and in vivo experiments. Below are detailed protocols for key assays.
Androgen Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the androgen receptor.
Methodology: A competitive radioligand binding assay is a standard method.
-
Materials: Purified human androgen receptor (full-length or ligand-binding domain), [³H]-DHT (radiolabeled ligand), test compound (this compound), assay buffer, 96-well plates, scintillation counter.
-
Procedure:
-
A constant concentration of [³H]-DHT is incubated with the purified androgen receptor.
-
Increasing concentrations of this compound are added to compete with [³H]-DHT for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated.
-
The amount of bound [³H]-DHT is quantified using a scintillation counter.
-
The data is used to calculate the IC50 (the concentration of this compound that displaces 50% of the bound radioligand), from which the binding affinity (Ki) can be derived.
-
AR-Mediated Transcriptional Activity Assay (Reporter Gene Assay)
Objective: To determine if this compound acts as an agonist or an antagonist of the androgen receptor and to quantify its potency.
Methodology: A cell-based reporter gene assay is commonly used.
-
Materials: A human cell line (e.g., PC-3 or HEK293) engineered to express the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. DHT (a known AR agonist), test compound (this compound).
-
Procedure:
-
Cells are seeded in 96-well plates.
-
For antagonist activity: Cells are treated with a fixed concentration of DHT in the presence of increasing concentrations of this compound.
-
For agonist activity: Cells are treated with increasing concentrations of this compound alone.
-
After an incubation period (typically 18-24 hours), the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.
-
The results are used to determine the IC50 (for antagonists) or EC50 (for agonists).
-
Western Blot Analysis of AR Target Gene Expression
Objective: To confirm the effect of this compound on the expression of endogenous AR-regulated proteins.
Methodology: Western blotting provides a semi-quantitative measure of protein expression.
-
Materials: An androgen-responsive prostate cell line (e.g., LNCaP), DHT, test compound (this compound), antibodies against AR target proteins (e.g., Prostate-Specific Antigen - PSA), and a loading control (e.g., β-actin).
-
Procedure:
-
Cells are treated with DHT, this compound, or a combination.
-
After treatment, total protein is extracted from the cells.
-
Protein samples are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the target proteins.
-
A secondary antibody conjugated to an enzyme is used for detection.
-
The protein bands are visualized and quantified.
-
Visualizing Pathways and Workflows
Androgen Receptor Signaling Pathway in Prostate Cells
The following diagram illustrates the general mechanism of androgen receptor activation in a prostate cell, which is the target pathway for this compound.
Caption: Androgen Receptor (AR) Signaling Pathway and the potential point of intervention for this compound.
Experimental Workflow for Characterizing an AR Modulator
The diagram below outlines a typical workflow for the in vitro characterization of a compound like this compound.
Caption: A generalized experimental workflow for the in vitro characterization of an androgen receptor modulator.
References
Safety Operating Guide
Essential Safety and Handling of Ludaterone: A Guide for Laboratory Professionals
Disclaimer: This document provides essential safety and logistical information for handling the potent antiandrogen agent, Ludaterone. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following guidance is based on best practices for handling potent pharmaceutical compounds (PPCs) and high-potency active pharmaceutical ingredients (HPAPIs). A compound-specific risk assessment should be conducted before any handling occurs.
This compound is identified as a potent antiandrogen agent[1]. Handling of such potent compounds requires stringent safety protocols to minimize exposure and ensure the safety of laboratory personnel. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation. Full-facepieces or hoods can offer high Assigned Protection Factors (APFs), potentially up to 1000.[2][3] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[2] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection. Not recommended as primary protection when handling highly potent compounds.[2] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | "Bunny suits" made from materials like Tyvek® or microporous film (MPF) are recommended to protect against chemical splashes and dust. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Disposable Shoe Covers | To be worn in the designated handling area and removed before exiting. |
Experimental Protocols: Handling and Disposal
A systematic approach is crucial for the safe handling of potent compounds. The following step-by-step plan outlines the key phases of handling this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area with restricted access, such as a containment glove box or a chemical fume hood.
-
Ventilation: Ensure adequate ventilation, especially in confined areas.
-
Decontamination: Have a validated decontamination solution readily available in the work area.
-
Spill Kit: A pre-prepared spill kit appropriate for chemical hazards should be easily accessible.
2. Donning PPE:
-
Follow a strict sequence for putting on PPE to ensure complete protection. A general sequence is: shoe covers, inner gloves, coverall, head cover, outer gloves, respiratory protection, and eye protection.
3. Handling this compound:
-
Weighing and Transfer: Conduct all weighing and transfer of solid this compound within a containment system (e.g., glove box) to minimize dust generation.
-
Solution Preparation: Prepare solutions in a chemical fume hood.
-
Container Management: Keep containers of this compound covered as much as possible.
4. Doffing PPE:
-
Remove PPE in a designated doffing area, taking care to avoid self-contamination.
-
The general doffing sequence is: shoe covers, outer gloves, coverall, inner gloves (changed for a new pair), head cover, eye protection, and respiratory protection.
5. Disposal Plan:
-
Waste Segregation: All disposable PPE, contaminated labware, and spill cleanup materials must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for hazardous waste.
-
Disposal Method: Dispose of all this compound-contaminated waste through an approved hazardous waste disposal plant. Incineration is often the required method for potent compounds.
6. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Evacuate the area if necessary.
-
Wearing appropriate PPE, use the chemical spill kit to clean the spill, working from the outside in.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
7. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
Visual Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
